molecular formula C8H11Cl2NO B560755 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride CAS No. 110464-98-7

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Cat. No.: B560755
CAS No.: 110464-98-7
M. Wt: 208.082
InChI Key: NIZFMEYAXQCDSL-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2NO and its molecular weight is 208.082. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methoxy-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-5-4-10-8(9)6(2)7(5)11-3;/h4H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZFMEYAXQCDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661562
Record name 2-Chloro-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110464-98-7
Record name 2-Chloro-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride (CMDM-HCl), a key intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's structural attributes, physicochemical characteristics, synthesis methodologies, purification techniques, and analytical characterization. Furthermore, it offers insights into the causality behind experimental choices, ensuring a deeper understanding of the compound's behavior and handling.

Compound Identification and Core Physical Properties

This compound is a substituted pyridine derivative that serves as a critical building block in the pharmaceutical industry.[2] Its structural integrity and purity are paramount for the successful synthesis of active pharmaceutical ingredients (APIs).

PropertyValueSource
Chemical Name This compound[3]
CAS Number 86604-75-3[4]
Molecular Formula C₉H₁₃Cl₂NO[5]
Molecular Weight 222.11 g/mol [5][6]
Appearance White to off-white crystalline solid[2]
Melting Point 128-131 °C (lit.)[7]
Solubility Soluble in water. Sparingly soluble in methanol and slightly soluble in chloroform.[4]

Chemical Properties and Reactivity

The chemical behavior of CMDM-HCl is dictated by the interplay of its functional groups: the chlorinated methyl group, the methoxy group, and the pyridine ring, which exists as a hydrochloride salt.

Stability and Storage: The compound is stable under normal conditions.[6] For long-term storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere at room temperature.[8][9]

Reactivity Profile: The primary site of reactivity is the chloromethyl group at the 2-position of the pyridine ring. This group is susceptible to nucleophilic substitution, which is the key reaction in the synthesis of omeprazole and related compounds. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it a good leaving group for substitution reactions.

Synthesis and Purification: A Step-by-Step Protocol with Rationale

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. One common synthetic route starts from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[1]

Chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This crucial step involves the conversion of the hydroxyl group to a chlorine atom. Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are often the reagents of choice for this transformation.

Protocol using Thionyl Chloride:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 400 mL of dichloromethane.[10] The choice of dichloromethane as a solvent is due to its inert nature and its ability to dissolve the starting material.

  • Reagent Addition: Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane dropwise to the reaction mixture at room temperature under an argon atmosphere.[10][11] The dropwise addition and inert atmosphere are critical to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.[10][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure.[10][11] The solid residue is then suspended in hexane (200 mL) and filtered.[10][11] Hexane is used to wash away any non-polar impurities, leaving the desired hydrochloride salt as a solid.

  • Drying: The collected solid is washed with hexane (50 mL) and air-dried to yield 2-chloromethyl-3,5-dimethyl-4-methoxypridine hydrochloride as a white solid.[10][11]

Causality in Experimental Choices:

  • Thionyl Chloride: This reagent is highly effective for converting alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying the purification process.

  • Dichloromethane: Its low boiling point facilitates easy removal post-reaction, and its inertness prevents it from participating in the reaction.

  • Inert Atmosphere (Argon): This prevents moisture from the air from reacting with thionyl chloride, which would lead to the formation of hydrochloric acid and reduce the efficiency of the chlorination reaction.

Purification

To achieve the high purity required for pharmaceutical applications (typically >99%), further purification is often necessary.

Protocol for Purification by Washing:

  • Initial Wash: The crude product obtained from the synthesis is washed with an organic solvent such as toluene or a mixture of acetone and petroleum ether.[12] This step is designed to remove residual starting materials and non-polar byproducts.

  • Filtration and Drying: The washed solid is then filtered and dried under vacuum. For instance, washing the crude solid with toluene and drying at 80 °C can yield a product with a purity of 99.01% as determined by HPLC.[12]

Rationale for Solvent Choice in Purification: The selection of the washing solvent is based on the differential solubility of the desired product and the impurities. The aim is to find a solvent in which the impurities are soluble, but the product has limited solubility, thus allowing for their separation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Reaction Chlorination Reaction Start->Reaction Reagents Thionyl Chloride (SOCl2) Dichloromethane (CH2Cl2) Reagents->Reaction Workup Solvent Removal (Reduced Pressure) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Washing Washing with Organic Solvent (e.g., Toluene) Crude_Product->Washing Filtration Filtration Washing->Filtration Drying Drying (Vacuum Oven) Filtration->Drying Final_Product Pure 2-Chloro-4-methoxy-3,5- dimethylpyridine hydrochloride Drying->Final_Product Analytical_Workflow cluster_techniques Analytical Techniques Sample Sample of 2-Chloro-4-methoxy-3,5- dimethylpyridine hydrochloride HPLC HPLC (Purity Assay) Sample->HPLC NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR MS Mass Spectrometry (Molecular Weight) Sample->MS Data_Analysis Data Analysis and Characterization HPLC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate in the synthesis of proton pump inhibitors.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for determining and understanding the solubility of this compound. We will delve into its physicochemical properties, present detailed methodologies for solubility assessment, and discuss the implications of this data in pharmaceutical development, all while adhering to the principles of scientific integrity and referencing authoritative guidelines.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) or intermediate, profoundly influencing its bioavailability, processability, and formulation development. For this compound, understanding its solubility is paramount for optimizing its synthesis, purification, and subsequent conversion into the final API. This guide will provide the foundational knowledge and actionable protocols to empower researchers in their work with this important compound.

Physicochemical Properties Influencing Solubility

A thorough understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

Molecular Structure and Functional Groups:

The molecule consists of a substituted pyridine ring. The presence of the basic nitrogen atom, which is protonated in the hydrochloride salt form, significantly enhances its aqueous solubility. The methoxy and dimethyl groups contribute to its lipophilicity.

pKa and its Implication on pH-Dependent Solubility:

The acidity of the pyridinium ion is a key determinant of the compound's solubility in aqueous media at different pH values. The pKa of pyridinium chloride is approximately 5.[2] This indicates that in solutions with a pH below 5, the compound will predominantly exist in its protonated, more soluble ionic form. As the pH increases above 5, the equilibrium will shift towards the less soluble free base, 2-Chloro-4-methoxy-3,5-dimethylpyridine. This pH-dependent solubility is a critical factor in designing dissolution and formulation studies.

Lipophilicity (LogP):

The calculated XLogP3 value for the free base is 3.24780.[3] This value suggests a moderate degree of lipophilicity, which can influence its solubility in organic solvents and its potential for membrane permeation. The interplay between the hydrophilic hydrochloride salt and the lipophilic organic structure governs its solubility profile across a range of solvent systems.

Crystal Structure:

Summary of Physicochemical Properties:

PropertyValue/DescriptionSource(s)
Molecular Formula C9H13Cl2NO[4]
Molecular Weight 222.11 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 127-131 °C[1][4]
pKa (pyridinium ion) ~5[2]
XLogP3 (free base) 3.24780[3]
Qualitative Solubility Soluble in water, sparingly soluble in methanol, slightly soluble in chloroform.[4][5]

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of development and the specific information required. Both kinetic and thermodynamic solubility assays are valuable. The following sections provide a detailed, adaptable framework for these determinations, grounded in principles outlined by regulatory bodies such as the ICH, FDA, and EMA.[6][7][8]

Analytical Method Development and Validation

Accurate quantification of the dissolved solute is the cornerstone of any solubility study. A validated analytical method is therefore a prerequisite. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.

Workflow for HPLC-UV Method Development:

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation (ICH Q2(R1)) cluster_output Output A Select Column (e.g., C18) B Prepare Mobile Phase (e.g., Acetonitrile:Buffer) A->B C Prepare Standard Solutions B->C D Optimize Mobile Phase Ratio C->D Inject Standards E Set Flow Rate & Temperature D->E F Determine λmax E->F G Linearity & Range F->G Optimized Conditions H Accuracy & Precision G->H I Specificity H->I J LOD & LOQ I->J K Validated HPLC-UV Method J->K

Caption: Workflow for HPLC-UV Method Development and Validation.

Step-by-Step Protocol for HPLC-UV Method Development:

  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be at least 2 pH units away from the pKa of the analyte) and an organic modifier (e.g., acetonitrile or methanol).

  • Wavelength Selection (λmax): Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.

  • Optimization of Chromatographic Conditions:

    • Inject a standard solution and adjust the mobile phase composition to achieve a well-resolved peak with a reasonable retention time (typically 3-10 minutes).

    • Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C) to ensure good peak shape and reproducibility.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r² > 0.999) and the linear range.

    • Accuracy: Determine the recovery of the analyte by spiking a known amount of the standard into a sample matrix.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

    • Specificity: Demonstrate that the method is able to resolve the analyte peak from potential impurities and degradation products.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Experimental Workflow for Thermodynamic Solubility:

Thermodynamic_Solubility A Add excess solid to solvent in a sealed vial B Equilibrate at constant temperature (e.g., 25°C, 37°C) with agitation for a defined period (e.g., 24-48h) A->B C Allow solid to settle B->C D Withdraw aliquot of supernatant C->D E Filter (e.g., 0.45 µm PTFE filter) D->E F Dilute filtrate appropriately E->F G Quantify concentration using validated HPLC-UV method F->G H Determine solubility (mg/mL) G->H

Caption: Shake-Flask Method for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, 0.1 N HCl, phosphate buffers at pH 4.5 and 6.8, methanol, ethanol). The presence of undissolved solid should be visually confirmed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration has plateaued.

  • Sampling and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a chemically compatible filter (e.g., 0.45 µm PTFE syringe filter) to remove any undissolved particles. Adsorption of the compound to the filter should be evaluated and minimized.

  • Dilution: Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the validated HPLC-UV method.

  • Quantification: Analyze the diluted sample by HPLC-UV and determine the concentration based on the calibration curve.

  • Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution. This is typically a higher-throughput method.

Workflow for Kinetic Solubility Assay:

Kinetic_Solubility A Prepare a high-concentration stock solution in DMSO B Add aliquots of the stock solution to aqueous buffer in a multi-well plate A->B C Incubate with shaking for a short period (e.g., 1-2 hours) B->C D Measure turbidity or filter/centrifuge to remove precipitate C->D E Quantify concentration of the soluble fraction by HPLC-UV or UV-Vis D->E F Determine kinetic solubility E->F

Caption: General Workflow for a Kinetic Solubility Assay.

Data Interpretation and Application

The solubility data obtained from these studies are crucial for several aspects of pharmaceutical development:

  • Formulation Development: The aqueous solubility profile across the physiological pH range (1.2 to 6.8) is essential for designing oral dosage forms and predicting in vivo dissolution.

  • Biopharmaceutics Classification System (BCS): According to ICH M9 guidelines, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8 at 37 °C.[6][9] This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.

  • Process Chemistry: Solubility data in various organic solvents is critical for optimizing crystallization and purification processes, impacting yield and purity.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, the methodologies and principles outlined herein provide a robust and scientifically sound approach for researchers to generate this critical data. By integrating an understanding of the compound's physicochemical properties with rigorous experimental design and validated analytical methods, scientists and drug development professionals can effectively leverage solubility data to advance their research and development efforts.

References

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central. [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope. [Link]

  • The impact of the EMA change in definition of "dose" on the BCS dose-solubility ratio: a review of the biowaiver monographs. (2014). PubMed. [Link]

  • Guideline on the chemistry of active substances. (2016). European Medicines Agency (EMA). [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA). [Link]

  • 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. (n.d.). ChemBK. [Link]

  • The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs. (2014). ResearchGate. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA). [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers. (n.d.). FDA. [Link]

  • Pyridine. (n.d.). PubChem - NIH. [Link]

  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). ACS Publications. [Link]

  • Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. [Link]

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. (n.d.). PubChem - NIH. [Link]

  • LogP and logD calculations. (n.d.). Chemaxon Docs. [Link]

  • FDA Guideline on Dissolution Testing. (2016). ECA Academy. [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. (2018). FDA. [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • pKa Chart. (n.d.). Utah Tech University. [Link]

  • Guideline o the Investigation of Bioequivalence. (2010). European Medicines Agency (EMA). [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. (2020). EMA. [Link]

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. (n.d.). PubChem. [Link]

  • Pyridinium chloride. (n.d.). Wikipedia. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

Sources

stability and storage conditions for 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Handling of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the stability, storage, and handling of this compound (CAS No. 86604-75-3). As a critical intermediate in the synthesis of proton pump inhibitors like Omeprazole, its purity and stability are paramount to the success of subsequent manufacturing steps.[1][2] This document consolidates physicochemical data, outlines potential degradation pathways based on first principles of chemical reactivity, and provides field-proven protocols for storage, handling, and stability assessment for researchers, scientists, and drug development professionals.

Physicochemical Profile

Understanding the fundamental properties of a compound is the cornerstone of predicting its stability and devising appropriate handling strategies. This compound is a substituted pyridine derivative, supplied as a hydrochloride salt to improve its handling characteristics and solubility.[3][4]

PropertyValueSource(s)
CAS Number 86604-75-3[5][6]
Molecular Formula C₉H₁₂ClNO · HCl[5][7]
Molecular Weight 222.11 g/mol [5][6]
Appearance White to off-white crystalline solid or powder[4][8]
Melting Point 128-131 °C (lit.)[5]
Solubility Soluble in water[3][4]
Chemical Family Halogenated Pyridine[8]

Chemical Stability and Degradation Profile

While generally stable under recommended conditions, the molecule possesses functional groups susceptible to degradation under specific environmental stresses.[9][10] The primary concerns revolve around hydrolysis, oxidation, and photodegradation.

Inherent Molecular Reactivity

The structure contains three key areas influencing its stability:

  • Benzylic-type Chloride (-CH₂Cl): The chloromethyl group is the most reactive site. The carbon is electrophilic and susceptible to nucleophilic substitution, particularly hydrolysis.

  • Pyridine Ring: The nitrogen-containing aromatic ring can be susceptible to oxidation, although the electron-donating methoxy and methyl groups can influence its reactivity.

  • Hydrochloride Salt: As a salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][11] This absorbed water can then act as a nucleophile, initiating degradation.

Potential Degradation Pathways

The following pathways are predicted based on the chemical structure. Identifying these potential degradants is the primary goal of a forced degradation study (see Section 4.0).

  • Hydrolytic Degradation: This is the most probable degradation pathway. In the presence of water, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, forming 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine. This reaction is accelerated by elevated temperatures and non-neutral pH conditions.

  • Oxidative Degradation: Exposure to strong oxidizing agents or atmospheric oxygen over long periods, potentially catalyzed by trace metals, could lead to the formation of N-oxides or other oxidative byproducts.[9][12]

G cluster_main Potential Degradation Pathways Parent 2-Chloro-4-methoxy- 3,5-dimethylpyridine HCl Hydrolysis_Product 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Parent->Hydrolysis_Product Hydrolysis (+ H₂O) Oxidation_Product N-Oxide Derivatives & Other Oxidized Species Parent->Oxidation_Product Oxidation (+ [O])

Caption: Predicted degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the integrity of the material from procurement to use. The following recommendations are synthesized from multiple safety data sheets and best practices for hygroscopic and reactive chemical intermediates.[9][11][12]

Long-Term Storage

Core Directive: Store in a cool, dry, dark, and inert environment.

  • Temperature: Store in a cool location. While ambient temperature may be acceptable for short periods, long-term storage at 2-8°C is recommended to minimize the rate of any potential hydrolytic degradation.

  • Moisture Control: This is the most critical parameter. The compound is hygroscopic.[10][11] Always store in a tightly sealed container.[7][12] For maximum protection, storage in a desiccator with a suitable drying agent (e.g., silica gel) or under a dry inert atmosphere (e.g., argon or nitrogen) is best practice.[11]

  • Light Protection: Store in an opaque or amber container to protect from light, which can catalyze the formation of free radicals and lead to unforeseen degradation.

  • Incompatible Materials: Store away from strong oxidizing agents.[3][9][12]

In-Use Handling
  • Environment: Handle the solid in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[13][14]

  • Atmospheric Exposure: When weighing or handling, minimize the compound's exposure time to the open atmosphere to reduce moisture absorption. Use of a glove box with a controlled atmosphere is ideal for sensitive applications.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[5][7]

  • Solution Stability: Once dissolved, the stability of the compound will be solvent-dependent. Aqueous solutions are likely to be the least stable due to the risk of hydrolysis. For reactions, use anhydrous solvents where possible. Prepare solutions fresh and use them promptly.

Framework for Experimental Stability Assessment

To definitively understand the stability profile and validate analytical methods, a forced degradation (or stress testing) study is required. This involves intentionally subjecting the compound to harsh conditions to generate potential degradants and demonstrate that the analytical method can adequately separate them from the parent peak.

Forced Degradation Protocol

This protocol outlines a systematic approach to stress testing. A concentration of 1 mg/mL of the compound in a suitable solvent is a typical starting point.

Step 1: Baseline Sample Preparation

  • Accurately prepare a solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Analyze immediately via HPLC to establish the initial purity profile (t=0).

Step 2: Stress Conditions

  • Acid Hydrolysis: Add 1N HCl to the sample solution. Heat at 60-80°C for several hours.

  • Base Hydrolysis: Add 1N NaOH to the sample solution. Keep at room temperature for several hours (base hydrolysis is often faster).

  • Oxidative Degradation: Add 3-30% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at a temperature below its melting point (e.g., 105°C) for 24-48 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose the solid powder or a solution to direct UV/Vis light (ICH Option 1 or 2) for a defined period.

Step 3: Sample Analysis

  • At specified time points, withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acid/base stressed samples before injection.

  • Analyze all samples by a stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array (PDA) detector is crucial.

  • Submit any samples showing significant degradation for LC-MS analysis to identify the mass of the degradant peaks.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Subject Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Analyze Analyze via Stability-Indicating HPLC-PDA Method Stress->Analyze Neutralize if needed Identify Identify Degradants (LC-MS) Analyze->Identify If degradation >5% Report Report Results & Pathways Analyze->Report Identify->Report

Caption: A typical experimental workflow for forced degradation studies.

Recommended Analytical Technique: HPLC

A reverse-phase HPLC method is the standard for assessing the purity and stability of this compound.

ParameterTypical ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier sharpens peaks for pyridine compounds and improves chromatography.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase.
Gradient 5% to 95% B over 20-30 minutesA gradient elution is necessary to separate the parent compound from potential, more polar (hydrolyzed) or less polar degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detector UV/PDA at ~280 nmThe substituted pyridine ring should have a strong chromophore for sensitive detection. A PDA detector is essential for peak purity assessment.
Column Temp. 30-40 °CImproves peak shape and run-to-run reproducibility.

Conclusion

This compound is a stable compound when stored under the appropriate conditions. Its primary liabilities are its hygroscopic nature and the reactivity of the chloromethyl group towards hydrolysis. By strictly adhering to storage protocols that minimize exposure to moisture, heat, and light, and by handling the material in a controlled environment, users can ensure its chemical integrity. For critical applications, the implementation of a forced degradation study is strongly recommended to fully characterize its stability profile and validate analytical methods.

References

  • Fisher Scientific. (2024, March 15). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from Fisher Scientific.

  • ECHEMI. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride SDS. Retrieved from ECHEMI.

  • Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from Apollo Scientific.

  • Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. Retrieved from Sigma-Aldrich.

  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from Capot Chemical.

  • Fisher Scientific. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 98%. Retrieved from Fisher Scientific.

  • ChemicalBook. (n.d.). Pyridine hydrochloride(628-13-7)MSDS. Retrieved from ChemicalBook.

  • Guidechem. (n.d.). How is Pyridine Hydrochloride Prepared and What are its Properties?. Retrieved from Guidechem.

  • ChemicalBook. (2025, October 25). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride - Safety Data Sheet. Retrieved from ChemicalBook.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Retrieved from TCI Chemicals.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from Cole-Parmer.

  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from Organic Syntheses.

  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine hydrochloride. Retrieved from Fisher Scientific.

  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from PubChem.

  • LGC Standards. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Retrieved from LGC Standards.

  • Guidechem. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from Guidechem.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from INNO PHARMCHEM.

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from Google Patents.

  • ChemicalBook. (2025, July 24). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from ChemicalBook.

  • BLDpharm. (n.d.). 2-Chloro-4-methoxy-3,5-dimethylpyridine. Retrieved from BLDpharm.

  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS 86604-75-3. Retrieved from ChemicalBook.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested experimental procedure for the synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride. This compound is a critical building block in the pharmaceutical industry, most notably serving as a key intermediate in the production of proton pump inhibitors such as Omeprazole.[1][2][3] The protocol herein details a robust method starting from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and employing thionyl chloride as the chlorinating agent. Causality behind critical process parameters, rigorous safety protocols, and methods for product characterization are explained to ensure reproducibility, high yield, and purity. This guide is intended for researchers, chemists, and process development scientists in the fields of medicinal chemistry and pharmaceutical manufacturing.

Introduction and Synthetic Strategy

The targeted pyridine derivative, this compound, is of significant industrial interest due to its role in the synthesis of anti-ulcer medications.[1][2] The synthetic pathway detailed in this note is a classic nucleophilic substitution, specifically the chlorination of a primary alcohol.

The foundational principle of this synthesis involves the conversion of the hydroxyl group in 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine into a superior leaving group. The hydroxyl group itself is a poor leaving group; therefore, a chlorinating agent like thionyl chloride (SOCl₂) is employed. Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. This intermediate is highly unstable and readily undergoes an intramolecular Sₙi (Substitution Nucleophilic internal) reaction or an intermolecular Sₙ2 reaction with a chloride ion to yield the desired chlorinated pyridine. The basicity of the pyridine nitrogen facilitates its protonation, leading to the formation of the stable hydrochloride salt, which often aids in precipitation and purification.

Overall Reaction Scheme: (Self-generated image for illustrative purposes) From: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine To: this compound Reagent: Thionyl Chloride (SOCl₂)

Experimental Protocol

This protocol has been optimized for safety, yield, and purity. Adherence to the specified conditions is critical for a successful outcome.

Materials and Equipment
Reagents & Materials CAS Number Molecular Weight ( g/mol ) Grade/Purity
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine86604-78-6167.21>98%
Thionyl chloride (SOCl₂)7719-09-7118.97>99%
Dichloromethane (DCM), anhydrous75-09-284.93>99.8%
Diethyl ether, anhydrous60-29-774.12>99%
Argon (Ar) or Nitrogen (N₂) gas7440-37-1 / 7727-37-9-High Purity

Equipment:

  • Three-neck round-bottom flask with appropriate stoppers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Schlenk line or inert gas manifold

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All glassware must be thoroughly dried before use.

  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 25.1 g, 0.15 mol).[4]

    • Add 400 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.[4]

    • Begin stirring the solution and purge the flask with argon or nitrogen gas.

  • Chlorination Reaction:

    • Cool the flask in an ice-water bath to 0°C.[5] Maintaining this low temperature is crucial to control the exothermic reaction and minimize side-product formation.

    • In a separate, dry graduated cylinder or beaker, prepare a solution of thionyl chloride (e.g., 18.8 g or 11.5 mL, 0.158 mol) in 100 mL of anhydrous DCM.[4]

    • Transfer this thionyl chloride solution to the dropping funnel.

    • Add the thionyl chloride solution dropwise to the stirred, cooled solution of the pyridine alcohol over a period of approximately 30-60 minutes.[4][5] A slow, controlled addition is paramount for safety.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 to 2 hours to ensure the reaction goes to completion.[1][4]

  • Product Isolation and Purification:

    • Once the reaction is complete, remove the solvent (DCM) using a rotary evaporator under reduced pressure.[1][4]

    • A solid or viscous oil residue will remain. To this residue, add approximately 200 mL of anhydrous diethyl ether while stirring.[5] The product is insoluble in ether, which will cause it to precipitate as a solid.

    • Continue stirring the suspension at room temperature for another 1-2 hours to ensure complete precipitation.[5]

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of fresh anhydrous diethyl ether (approx. 50 mL each) to remove any residual impurities.[5]

    • Dry the collected white to off-white solid product in a vacuum oven at low heat or air-dry to a constant weight.[4]

Quantitative Data Summary
Component Molar Mass ( g/mol ) Example Amount Moles (mol) Molar Ratio
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine167.2125.1 g0.151.0
Thionyl chloride (SOCl₂)118.9718.8 g (11.5 mL)0.158~1.05
Dichloromethane (DCM)84.93500 mL-Solvent
Expected Yield: 222.11 (as HCl salt)~30-33 g-90-100%[4]
Expected Purity: --->98%[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Start Starting Material: 2-hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Dissolve Dissolve Starting Material in DCM Start->Dissolve Solvent Anhydrous DCM Solvent->Dissolve Reagent Thionyl Chloride in Anhydrous DCM Add Dropwise Addition of Thionyl Chloride Reagent->Add Cool Cool to 0°C (Ice Bath) Dissolve->Cool Cool->Add Stir Stir at RT (1-2 hours) Add->Stir Evaporate Solvent Removal (Rotary Evaporator) Stir->Evaporate Precipitate Precipitate with Diethyl Ether Evaporate->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Ether Filter->Wash Dry Dry Product Wash->Dry End 2-Chloro-4-methoxy-3,5-dimethylpyridine HCl Dry->End

Caption: Workflow for the synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine HCl.

Product Characterization

  • Appearance: White to off-white crystalline powder.[3][4]

  • Melting Point: 128-131°C (literature).[2] A sharp melting point within this range is indicative of high purity.

  • Purity (HPLC): Purity should be ≥98% as determined by High-Performance Liquid Chromatography.[6]

  • Structural Confirmation:

    • ¹H NMR: The proton NMR spectrum should confirm the presence of the methyl groups, methoxy group, aromatic proton, and the newly formed chloromethyl group (-CH₂Cl), with characteristic chemical shifts.

    • Mass Spectrometry: Analysis should show a molecular ion peak corresponding to the free base (C₉H₁₂ClNO) and confirm the molecular weight.[7]

Critical Safety and Handling Protocols

Adherence to safety protocols is non-negotiable. The risks associated with the reagents demand rigorous precautions.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[8][9][10]

  • Thionyl Chloride (SOCl₂) & Phosphoryl Chloride (POCl₃):

    • Extreme Hazard: These reagents are highly toxic, corrosive, and cause severe burns upon contact with skin and eyes.[8] Inhalation can lead to serious respiratory damage, including pulmonary edema.[9]

    • Water Reactivity: They react violently with water and moisture to release large amounts of toxic hydrogen chloride (HCl) gas.[8][11] All operations must be conducted under anhydrous conditions in a well-ventilated chemical fume hood.[11]

    • Storage: Store under an inert gas in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and bases.[8]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Waste Disposal: Quench any residual chlorinating agent slowly and carefully by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate). All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. World of Molecules. [Link]

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Autech Scientific. [Link]

  • Patel, S. B., et al. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Xia, L. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

  • Hazard Summary: Phosphorus Oxychloride. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Phosphorus Oxychloride. Air Liquide Malaysia. [Link]

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Zhejiang Huazhou Pharmaceuticals Co.,Ltd. [Link]

  • Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

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The Lynchpin of Proton Pump Inhibitors: A Guide to 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride. This critical pharmaceutical intermediate is a cornerstone in the synthesis of several proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders.[1] This guide provides in-depth synthetic protocols, analytical methodologies, and an exploration of the chemical principles that underscore its importance in modern drug development.

Introduction: The Strategic Importance of the Pyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, offering a unique combination of aromaticity, hydrogen bonding capability, and tunable electronic properties. In the context of proton pump inhibitors like Omeprazole, the substituted pyridine moiety is not merely a structural component but an active participant in the drug's mechanism of action.[2] this compound serves as a highly activated electrophile, primed for coupling with a benzimidazole core to construct the final drug substance.[3] Its specific substitution pattern—the electron-donating methoxy and methyl groups and the reactive chloromethyl group—is meticulously designed to facilitate the synthesis and ultimately contribute to the therapeutic efficacy of the final Active Pharmaceutical Ingredient (API).[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 86604-75-3[1]
Molecular Formula C₉H₁₃Cl₂NO[1]
Molecular Weight 222.11 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 128-131 °C[1]
Solubility Soluble in water[1]

Synthesis of the Key Intermediate: A Tale of Two Chlorinating Agents

The synthesis of this compound is a critical step that demands high efficiency and purity. The most common and industrially relevant approach involves the chlorination of the precursor alcohol, 4-methoxy-3,5-dimethyl-2-pyridylmethanol. This transformation is typically achieved using either thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).

Rationale Behind Reagent Selection

The choice between thionyl chloride and sulfuryl chloride is often dictated by factors such as reaction kinetics, byproduct profile, and process safety. Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion (SNi mechanism), releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This is an efficient method, often providing high yields.[5] Sulfuryl chloride can also be used, though the reaction mechanism and conditions might vary.[1] Both methods result in the desired hydrochloride salt directly, which is often advantageous for stability and purification.

Experimental Protocols

Below are two representative, detailed protocols for the synthesis of the title compound.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[5][6]

Materials:

  • 4-methoxy-3,5-dimethyl-2-pyridylmethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxy-3,5-dimethyl-2-pyridylmethanol (e.g., 75.8 g) in anhydrous dichloromethane (200 ml).[6]

  • In the dropping funnel, place a solution of thionyl chloride (e.g., 38 ml) in anhydrous dichloromethane (400 ml).[6]

  • Cool the flask containing the alcohol solution to 0 °C using an ice bath.

  • Slowly add the thionyl chloride solution dropwise to the stirred alcohol solution over a period of 30-60 minutes, maintaining the temperature at or below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitor by TLC or HPLC).[5]

  • Upon completion, slowly add diethyl ether (e.g., 1800 ml) or hexane to the reaction mixture with cooling to precipitate the product.[6]

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold diethyl ether or hexane, and dry under vacuum to yield this compound.

Protocol 2: Synthesis using Sulfuryl Chloride

This protocol offers an alternative chlorination strategy.[1]

Materials:

  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Acetone

Procedure:

  • Accurately weigh 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 250 g) and add it to a three-necked flask containing anhydrous dichloromethane (480 ml).[1]

  • Cool the mixture in an ice bath with stirring.

  • Prepare a solution of sulfuryl chloride (e.g., 225 ml) in dichloromethane.

  • Add the sulfuryl chloride solution dropwise to the cooled pyridine solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 1.5 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • Add acetone to the concentrated residue and stir until a paste is formed.

  • Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain this compound. A purity of >99% can be achieved with this method.[1]

Application in Proton Pump Inhibitor Synthesis: The Road to Omeprazole

The primary and most significant application of this compound is as a key building block in the synthesis of Omeprazole and its analogues.[3] The synthesis involves a nucleophilic substitution reaction where the chloromethyl group is attacked by the sulfur atom of a benzimidazole derivative.

The Mechanism of Coupling and Activation

The core of Omeprazole's structure is a sulfinyl group linking the pyridine and benzimidazole rings.[7] The synthesis begins by forming a thioether linkage. The hydrochloride salt of the pyridine intermediate is reacted with 2-mercapto-5-methoxybenzimidazole in the presence of a base. The base deprotonates the thiol group of the benzimidazole, creating a potent nucleophile that displaces the chloride from the pyridine intermediate. This thioether, often referred to as pyrmetazole, is then carefully oxidized to the sulfoxide, yielding Omeprazole.[3]

This final sulfoxide is the prodrug. In the acidic environment of the stomach's parietal cells, it undergoes an acid-catalyzed rearrangement to a reactive sulfenamide intermediate.[4] This active form then covalently binds to cysteine residues on the H+/K+-ATPase enzyme (the proton pump), irreversibly inhibiting it and thus blocking gastric acid secretion.

Omeprazole_Synthesis_and_Activation cluster_synthesis Synthesis cluster_activation Bioactivation in Parietal Cell Pyridine 2-Chloro-4-methoxy- 3,5-dimethylpyridine HCl Thioether Thioether Intermediate (Pyrmetazole) Pyridine->Thioether + NaOH Benzimidazole 2-Mercapto-5- methoxybenzimidazole Benzimidazole->Thioether Omeprazole Omeprazole (Sulfoxide) Thioether->Omeprazole Oxidation (e.g., m-CPBA) Protonated_Ome Protonated Omeprazole Omeprazole->Protonated_Ome H+ (Acidic) Sulfenamide Active Sulfenamide Protonated_Ome->Sulfenamide Rearrangement Inactive_Pump Inactive Pump Sulfenamide->Inactive_Pump Covalent Bonding Pump H+/K+-ATPase (Proton Pump) Pump->Inactive_Pump QC_Workflow cluster_qc Quality Control Workflow Sample Intermediate Sample HPLC HPLC Analysis (Purity & Impurities) Sample->HPLC NMR NMR Spectroscopy (Identity & Structure) Sample->NMR MassSpec Mass Spectrometry (Molecular Weight) Sample->MassSpec Result Release/Reject HPLC->Result NMR->Result MassSpec->Result

Caption: Quality control workflow for the pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of the intermediate and quantifying any related impurities. While a specific monograph for the intermediate may not be universally published, a robust reverse-phase HPLC method can be developed based on methods used for similar pyridine derivatives and for the final Omeprazole product.

Recommended Starting HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18 or C8, 150 x 4.6 mm, 5 µmProvides good retention and separation for aromatic, moderately polar compounds.
Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to ~7.5) B: AcetonitrileA common buffered system for pyridine compounds, offering good peak shape.
Gradient Start with a lower percentage of B, ramp up to elute the compound and any less polar impurities, then re-equilibrate.Gradient elution ensures separation of a wider range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~280-305 nmPyridine derivatives typically have strong UV absorbance in this range.
Column Temp. 30 °CProvides reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the chemical structure and identity of the synthesized intermediate.

Protocol for ¹H NMR Analysis:

  • Dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and assign the chemical shifts.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

  • ~2.3-2.5 ppm (s, 6H): Two methyl groups on the pyridine ring.

  • ~3.9 ppm (s, 3H): Methoxy group protons.

  • ~4.7 ppm (s, 2H): Methylene protons of the chloromethyl group.

  • ~8.3 ppm (s, 1H): Proton on the pyridine ring.

  • A broad signal for the HCl proton may also be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion for the free base (C₉H₁₂ClNO) would be approximately m/z 186.06.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is more than just a chemical intermediate; it is a product of rational drug design that enables the efficient and large-scale synthesis of life-changing proton pump inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for any scientist working in the field of pharmaceutical development. The protocols and insights provided in this guide are intended to empower researchers to utilize this key building block with confidence and scientific rigor.

References

  • Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

  • ChemPro. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical and Bio-Medical Science, 17(4), 2067-2074.
  • Google Patents. (n.d.). WO2010134099A1 - One pot process for preparing omeprazole and related compounds.
  • Shin, J. M., & Kim, N. (2013). Pharmacology of Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25–35.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Medicinal Chemistry Guy. (2021, February 5). Mechanism of action of Proton pump inhibitors (PPIs) [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Omeprazole. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Clinical Gastroenterology, 42(Suppl 1), S3-S9.
  • Lindberg, P., et al. (1986). Mechanism of action of omeprazole. Scandinavian journal of gastroenterology. Supplement, 118, 29-36.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

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Application Notes & Protocols: 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of Proton Pump Inhibitors

Introduction

In the landscape of pharmaceutical manufacturing, the efficiency and robustness of a synthetic route are paramount. The selection of key intermediates often dictates the success of multi-step syntheses, influencing yield, purity, and scalability. 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3) has emerged as a cornerstone building block, primarily celebrated for its indispensable role in the synthesis of a blockbuster class of drugs: the proton pump inhibitors (PPIs).[1] This pyridine derivative is a critical electrophilic component in the construction of drugs like omeprazole, esomeprazole, and tenatoprazole, which are widely prescribed for treating acid-related gastrointestinal disorders.[1][2][3]

This technical guide provides an in-depth exploration of the application of this compound in organic synthesis. Moving beyond a mere recitation of steps, this document elucidates the mechanistic rationale behind its use, offers detailed, field-tested protocols, and presents a holistic view of its integration into the synthesis of medicinally significant compounds.

Physicochemical Properties and Handling

Understanding the fundamental properties of a key starting material is critical for successful and safe process development. The hydrochloride salt form enhances the stability and handling characteristics of the otherwise reactive freebase.

PropertyValueReference
CAS Number 86604-75-3[2]
Molecular Formula C₉H₁₃Cl₂NO[2]
Molecular Weight 222.11 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 128-131 °C (lit.)[2]
Solubility Soluble in water[2]
Storage Store under an inert atmosphere at room temperature (below 30°C)[2]

Core Application: The Synthesis of Proton Pump Inhibitors

The primary industrial application of this compound is its function as the electrophilic pyridine component in the synthesis of PPIs. The general structure of these drugs features a substituted pyridine ring linked to a benzimidazole core through a methylsulfinyl bridge.[4]

Mechanistic Rationale: A Tale of Two Moieties

The synthesis of the PPI core structure is a classic example of nucleophilic substitution. The key transformation involves the coupling of the pyridine unit with a benzimidazole thiol.

  • The Electrophile: this compound provides the reactive electrophilic center. The chloromethyl group at the 2-position of the pyridine ring is highly activated towards substitution. The chlorine atom is an excellent leaving group, and the adjacent nitrogen atom in the pyridine ring further facilitates the reaction.

  • The Nucleophile: A substituted 2-mercaptobenzimidazole acts as the nucleophile. In the presence of a base, the thiol group is deprotonated to form a highly nucleophilic thiolate anion.

  • The Coupling Reaction: The thiolate anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-sulfur bond. This reaction yields the thioether intermediate, which is the direct precursor to the final active pharmaceutical ingredient (API).[5]

The overall workflow can be visualized as a two-stage process: thioether formation followed by selective oxidation.

G cluster_0 Part 1: Thioether Synthesis cluster_1 Part 2: API Formation A 2-Chloro-4-methoxy-3,5- dimethylpyridine HCl C Thioether Intermediate (Pyrmetazole) A->C B 2-Mercapto-5-methoxy- 1H-benzimidazole B->C Base (e.g., NaOH) Nucleophilic Substitution D Thioether Intermediate (Pyrmetazole) E Final PPI (e.g., Omeprazole) D->E Oxidizing Agent (e.g., m-CPBA) Selective Oxidation

Caption: General workflow for the synthesis of proton pump inhibitors.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps. They are designed to be self-validating, with clear endpoints and characterization guidance.

Protocol 1: Synthesis of the Thioether Intermediate

(5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)

This procedure details the crucial coupling reaction between the title compound and the benzimidazole core. The choice of a biphasic solvent system (ethanol/water) and controlled temperature are critical for minimizing side reactions and maximizing yield.[5][6]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Equipment:

  • Reaction vessel with overhead stirrer, thermometer, and reflux condenser

  • Constant pressure dropping funnel

  • Cooling bath (ice-water)

  • Suction filtration apparatus

Procedure:

  • Base Preparation: In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL). Heat the mixture to 70-90°C to ensure complete dissolution.[6]

  • Thiolate Formation: To the hot sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol). Maintain reflux until all the solid has dissolved, indicating the formation of the sodium thiolate salt.

  • Cooling: Cool the reaction mixture to below 10°C using an ice bath. This is a critical step to control the exotherm of the subsequent substitution reaction.

  • Electrophile Addition: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[6]

  • Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution via a dropping funnel. A controlled addition rate is essential to manage the reaction temperature.

  • Reaction Maintenance: After the addition is complete, allow the reaction temperature to rise to 30°C and maintain it with stirring for 4 hours to ensure the reaction goes to completion.[5]

  • Precipitation and Isolation: After the reaction period, cool the mixture to 10°C, add 500 mL of water, and stir for an additional 12 hours to fully precipitate the product.[6]

  • Filtration and Drying: Collect the precipitated white solid by suction filtration. Wash the filter cake thoroughly with water and then dry it to obtain the desired thioether intermediate. A typical yield for this process is around 96%.[6]

G start Start prep_base Dissolve NaOH in Ethanol (70-90°C) start->prep_base form_thiolate Add 2-Mercaptobenzimidazole Reflux until dissolved prep_base->form_thiolate cool_1 Cool mixture to <10°C form_thiolate->cool_1 add_electro Slowly add Pyridine solution to Thiolate solution cool_1->add_electro prep_electro Dissolve Pyridine HCl in Water prep_electro->add_electro react Allow temp to rise to 30°C Stir for 4 hours add_electro->react precipitate Cool to 10°C Add water, stir 12h react->precipitate filter Collect solid by suction filtration precipitate->filter end Dry Product filter->end

Caption: Experimental workflow for thioether intermediate synthesis.

Protocol 2: Oxidation of Thioether to Omeprazole

This protocol describes the selective oxidation of the sulfide intermediate to the final sulfoxide product. The choice of oxidizing agent and careful temperature control are paramount to prevent the formation of the corresponding sulfone, a common impurity.[5][7]

Materials:

  • Thioether intermediate from Protocol 1

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the thioether intermediate in dichloromethane in a reaction vessel equipped with a stirrer and a thermometer.

  • Cooling: Cool the solution to a temperature between -10°C and 0°C. This low temperature is crucial for controlling the selectivity of the oxidation.

  • Oxidant Addition: In a separate flask, prepare a solution of m-CPBA (typically 1.0-1.2 equivalents) in dichloromethane.

  • Controlled Oxidation: Slowly add the m-CPBA solution to the cooled thioether solution. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to ensure complete consumption of the starting material without significant over-oxidation.

  • Quenching and Work-up: Once the reaction is complete, quench any excess peroxide with a reducing agent (e.g., aqueous sodium thiosulfate solution). Wash the organic layer with a basic solution (e.g., aqueous sodium bicarbonate) to remove m-chlorobenzoic acid, followed by a water wash.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude omeprazole. Further purification can be achieved by recrystallization.

Advanced Application: Asymmetric Synthesis of Esomeprazole

For the production of esomeprazole, the (S)-enantiomer of omeprazole, an asymmetric oxidation is required. This is a more advanced application that demonstrates the versatility of the thioether intermediate. The protocol is similar to the general oxidation, but employs a chiral catalyst system to direct the stereochemistry of the sulfoxide formation. A widely used method is a modified Sharpless oxidation using a titanium(IV) isopropoxide complex with a chiral diethyl tartrate ligand.[8]

Synthesis of the Key Intermediate

A comprehensive understanding requires knowledge of how the title compound itself is prepared. A common and efficient laboratory-scale method involves the chlorination of the corresponding alcohol precursor.[9][10][11]

G A 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine C 2-Chloro-4-methoxy-3,5- dimethylpyridine HCl A->C B Chlorinating Agent (e.g., SOCl₂, SO₂Cl₂) B->C Chlorination in organic solvent (e.g., DCM)

Caption: Synthetic route to the title compound.

Protocol 3: Preparation of this compound

This protocol details the conversion of the precursor alcohol to the desired chlorinated intermediate using thionyl chloride.[10][12]

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1 equivalent) in dichloromethane.[10]

  • Slowly add thionyl chloride (1.05 equivalents) dropwise to the solution at room temperature.[10] An inert atmosphere is recommended.

  • Stir the reaction mixture for 30-60 minutes.[10][12] The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude hydrochloride salt.

  • The product can be purified by recrystallization or by suspending the crude solid in a non-polar solvent like hexane, followed by filtration to afford the pure product as a white solid.[12]

Conclusion

This compound is more than just a chemical reagent; it is a critical enabler in the synthesis of life-changing pharmaceuticals. Its well-defined reactivity and structural features make it an ideal building block for the efficient construction of the pyridine moiety in proton pump inhibitors. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and process chemists, underscoring the compound's central role in modern medicinal chemistry and drug development.

References

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - Metoree. [Link]

  • CN113698389A - Synthetic method of esomeprazole - Google P
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX - RASĀYAN Journal of Chemistry. [Link]

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride - Mol-Instincts. [Link]

  • Discovery and development of proton pump inhibitors - Wikipedia. [Link]

  • The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - International Journal of PharmTech Research. [Link]

  • The Chemically Elegant Proton Pump Inhibitors - National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug - ResearchGate. [Link]

  • Reaction of proton pump inhibitors with model peptides results in novel products - PubMed. [Link]

  • Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug - Latin American Journal of Pharmacy. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride. This critical intermediate is foundational in the manufacturing of several pharmaceuticals, most notably the proton pump inhibitor Omeprazole.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product.

Our approach moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to provide a robust, self-validating framework for your synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing a foundational understanding of the process.

What is the common synthetic route for this compound?

The most prevalent and industrially relevant synthesis is a multi-step process that typically begins with either 3,5-lutidine or 2,3,5-trimethylpyridine.[1][3][4] While variations exist, the core pathway involves several key transformations:

  • N-Oxidation: The pyridine nitrogen is oxidized to form a pyridine N-oxide. This is a crucial activation step, as the N-oxide group is electron-withdrawing, influencing the regioselectivity of subsequent reactions.

  • Nitration: A nitro group is introduced onto the pyridine ring, typically at the 4-position.

  • Methoxylation: The nitro group is displaced by a methoxy group.

  • Functionalization at C2: The methyl group at the 2-position is functionalized, often through a rearrangement or oxidation/reduction sequence, to yield a hydroxymethyl group (-CH₂OH).[3]

  • Chlorination: The final and often most critical step is the conversion of the 2-hydroxymethyl group to a 2-chloromethyl group, followed by precipitation as the hydrochloride salt.[3][5]

A generalized workflow for this synthesis is illustrated below.

Synthesis_Workflow Start 3,5-Lutidine or 2,3,5-Trimethylpyridine N_Oxide Pyridine N-Oxide Intermediate Start->N_Oxide Oxidation Nitro 4-Nitro Intermediate N_Oxide->Nitro Nitration Methoxy 4-Methoxy Intermediate (e.g., 3,5-Dimethyl-4- methoxypyridine N-Oxide) Nitro->Methoxy Methoxylation Hydroxymethyl 2-Hydroxymethyl- 4-methoxy-3,5- dimethylpyridine Methoxy->Hydroxymethyl C2 Functionalization Final_Product 2-Chloro-4-methoxy- 3,5-dimethylpyridine Hydrochloride Hydroxymethyl->Final_Product Chlorination & Salt Formation

Caption: Generalized synthetic workflow.

Which chlorinating agent is optimal for the final step?

The choice of chlorinating agent for converting the 2-hydroxymethyl precursor is critical for maximizing yield and purity. Several reagents are commonly employed, each with distinct advantages and disadvantages.

Chlorinating AgentKey AdvantagesKey Considerations & Disadvantages
Thionyl Chloride (SOCl₂) Highly reactive, readily available, and volatile byproducts (SO₂ and HCl) are easily removed.[3][6]Can be aggressive, potentially leading to side reactions or product degradation if the temperature is not strictly controlled.
Sulfuryl Chloride (SO₂Cl₂) Effective and can provide high yields and purity.[1]Similar to thionyl chloride, requires careful temperature control to manage reactivity.
Phosphorus Oxychloride (POCl₃) Can be a highly selective reagent, especially when used in a system with a base like triethylamine (Et₃N).[7]The reaction mechanism involves phosphorylation intermediates, which can be complex.[8][9] Work-up can be more involved.
Triphosgene (BTC) A solid, safer alternative to phosgene gas. Can provide very high yields and purity under mild conditions.[10]More expensive than other common reagents. Requires careful handling due to its toxicity.

For industrial-scale production, thionyl chloride and sulfuryl chloride are often favored due to their cost-effectiveness and the straightforward removal of byproducts.[1][6] However, for achieving high selectivity and minimizing byproducts, systems like POCl₃/Et₃N or triphosgene can be superior.[7][10]

What are the most critical parameters to control during chlorination?

Regardless of the chosen reagent, three parameters are paramount for a successful and high-yield chlorination:

  • Temperature Control: This is arguably the most critical factor. The chlorination reaction is typically exothermic. The chlorinating agent should be added dropwise at a low temperature (e.g., 0 to 10°C) to dissipate heat effectively.[6][10] Maintaining a low temperature minimizes the formation of degradation products and other impurities.

  • Stoichiometry and Reagent Addition: Using the correct molar ratio of the chlorinating agent is essential. An excess may lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion. The dropwise addition of the chlorinating agent to the solution of the alcohol (not the reverse) ensures that the alcohol is not exposed to a large excess of the highly reactive reagent at any point.[1][6]

  • Solvent Selection: The solvent must be inert to the highly reactive chlorinating agent. Common choices include chlorinated solvents like dichloromethane (DCM) or non-polar solvents like toluene.[6][10] The solvent should also allow for easy precipitation of the final hydrochloride salt during the work-up.

How can the final product be purified to achieve high purity (>99%)?

Achieving high purity is essential for its use as a pharmaceutical intermediate. The crude product obtained after the reaction work-up often contains residual starting material, byproducts, or colored impurities.[4]

The most effective purification method is washing or slurrying the crude solid in a suitable organic solvent. This process leverages the low solubility of the desired hydrochloride salt in these solvents while dissolving many of the organic impurities.

  • Solvent Washing: After filtration, the crude solid can be washed with solvents like acetone, toluene, or isopropyl alcohol.[1][4] Toluene is particularly effective at removing organic, non-polar impurities.[4]

  • Recrystallization: In cases of significant impurity, recrystallization can be employed. A common procedure involves dissolving the crude product in a minimal amount of a solvent like isopropanol and then precipitating the purified product by adding an anti-solvent such as diethyl ether.[4] However, this can lead to some loss of yield.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, structured in a question-and-answer format.

Problem: My final yield is significantly lower than expected.

Low yield is a frequent issue that can stem from multiple points in the process. The following decision tree can help diagnose the root cause.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Low Yield Observed Check_Conversion Is the conversion of the 2-hydroxymethyl starting material complete? Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No Complete_Conversion Conversion is Complete Check_Conversion->Complete_Conversion Yes Sol_Conversion Increase reaction time or a slight excess of chlorinating agent. Verify reagent quality. Incomplete_Conversion->Sol_Conversion Check_Workup Was the product properly isolated during work-up? Complete_Conversion->Check_Workup Workup_Issue Work-up / Isolation Issue Check_Workup->Workup_Issue No Workup_OK Work-up Seems Correct Check_Workup->Workup_OK Yes Sol_Workup Ensure complete precipitation by adding an anti-solvent (e.g., ether). Verify pH and solvent volumes. Check for product loss in filtrate. Workup_Issue->Sol_Workup Check_Degradation Were there signs of degradation (dark color, tar formation)? Workup_OK->Check_Degradation Degradation_Issue Product Degradation Check_Degradation->Degradation_Issue Yes Sol_Degradation Sol_Degradation Degradation_Issue->Sol_Degradation

Caption: Troubleshooting decision tree for low yield.

  • Cause 1: Incomplete Conversion: The chlorination reaction may not have gone to completion.

    • Diagnosis: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of the starting 2-hydroxymethyl pyridine.

    • Solution: If the reaction has stalled, consider extending the reaction time. A small, carefully controlled increase in the amount of chlorinating agent might also be necessary. Always ensure the chlorinating agent is fresh and has not been degraded by atmospheric moisture.

  • Cause 2: Product Loss During Work-up: The desired hydrochloride salt may be partially soluble in the reaction mixture or wash solvents, leading to losses during filtration.

    • Diagnosis: Analyze the filtrate (the liquid portion after filtering the product) by TLC or HPLC to see if a significant amount of product is present.

    • Solution: Ensure complete precipitation by adding a sufficient volume of an anti-solvent, such as diethyl ether or acetone, to the reaction mixture before filtration.[1][6] Cooling the mixture can further decrease the product's solubility.

  • Cause 3: Product Degradation: The product is susceptible to degradation, especially at elevated temperatures or in the presence of moisture.

    • Diagnosis: The appearance of dark colors, tar-like substances, or a complex mixture of spots on a TLC plate are strong indicators of degradation.

    • Solution: Strict temperature control is non-negotiable. The exothermic reaction must be cooled effectively. Furthermore, all solvents and glassware should be thoroughly dried, as water can react with the chlorinating agent and lead to unwanted byproducts.

Problem: The final product is off-white, yellow, or brown.
  • Cause: This discoloration is almost always due to the presence of impurities. These can be carried over from previous synthetic steps or generated through side reactions during the chlorination.[4]

  • Solution: An effective washing protocol is the best remedy. Slurrying the crude, colored solid in a solvent like toluene for a period before filtration is highly effective at removing colored, non-polar impurities.[4] If this is insufficient, a full recrystallization may be required, though this will likely reduce the overall yield.

Problem: HPLC analysis shows low purity despite a good yield.
  • Cause: This indicates the co-precipitation of byproducts that are structurally similar to the desired product. A common side reaction is over-chlorination or chlorination at an undesired position on the pyridine ring.

  • Solution:

    • Optimize Reaction Conditions: Revisit the chlorination conditions. Lowering the reaction temperature can significantly increase the selectivity of the reaction, favoring the desired 2-chloromethyl product.

    • Change Chlorinating System: If side reactions persist, consider using a more selective chlorinating system. For example, using phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine has been reported to be a highly selective method for this type of transformation.[7]

    • Improve Purification: A more rigorous washing or recrystallization protocol may be necessary. Experiment with different solvent systems to find one that selectively dissolves the impurities while leaving the pure product behind.

Detailed Experimental Protocol: Chlorination with Thionyl Chloride

This protocol describes a representative procedure for the final chlorination step. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. [11]

Materials:

  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is fully consumed.

  • Precipitation: Once the reaction is complete, add anhydrous diethyl ether (approx. 2-3 times the volume of DCM used) dropwise to the stirred reaction mixture. The product, this compound, will precipitate as a solid.

  • Isolation: Stir the resulting slurry for an additional hour at room temperature. Collect the precipitated crystals by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with fresh anhydrous diethyl ether to remove any residual impurities. Dry the white to off-white solid under vacuum to obtain the final product.

References

  • Vertex AI Search. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved January 15, 2026.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN Journal of Chemistry, 17(4), 2067-2074.
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • ResearchGate. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. Retrieved January 15, 2026.
  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Retrieved January 15, 2026.
  • Semantic Scholar. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved January 15, 2026.
  • Simson Pharma Limited. (n.d.). 4-Methoxy-3,5-dimethylpyridine 1-Oxide | CAS No- 91219-89-5. Retrieved January 15, 2026.
  • Chemistry Stack Exchange. (2016, February 2). Removal of oxygen from pyridine N-oxide. Retrieved January 15, 2026.
  • PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine 1-Oxide. Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Retrieved January 15, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved January 15, 2026.
  • PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved January 15, 2026, from [Link]

  • Apollo Scientific. (2023, July 6).

Sources

Technical Support Center: Synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Impurities and Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing insights into their causes and practical solutions.

Question 1: My final product shows a lower-than-expected purity by HPLC, with several unidentified peaks. What are the likely impurities?

The presence of multiple unexpected peaks in your HPLC chromatogram often points to a combination of unreacted starting materials, reaction byproducts, or side-reaction products. The synthesis of this compound is a multi-step process, and impurities can be introduced at various stages.

Common Impurities to Consider:

Impurity NamePotential SourceRecommended Analytical Technique
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineIncomplete chlorination in the final stepHPLC, LC-MS
3,5-Dimethyl-4-nitropyridine-1-oxideIncomplete methoxylation in an earlier stepHPLC, LC-MS
2,3,5-TrimethylpyridineStarting material carryoverGC-MS, HPLC
2,3,5-Trimethylammonium-4-methoxypyridine-N-oxideIncomplete reaction or side reaction during N-oxide formationLC-MS
3,5-Dimethyl-4-methoxypyridine and its oxynitrideSide reactions during nitration and methoxylation steps.[1]LC-MS
Polymeric pyridine derivativesUndesired polymerization under harsh reaction conditions.[1]GPC, NMR
Dimeric Ether ByproductFormed from the self-condensation of the starting alcohol under acidic conditions.LC-MS, NMR

Troubleshooting Protocol: Impurity Identification and Removal

  • Comprehensive Analysis:

    • HPLC Analysis: Employ a gradient HPLC method to achieve better separation of impurities. A typical starting point is a C18 column with a mobile phase gradient of water (with 0.1% formic acid or ammonium acetate buffer) and acetonitrile.[2]

    • LC-MS/MS Analysis: For definitive identification, utilize LC-MS/MS to obtain the mass-to-charge ratio of the impurity peaks. This is crucial for identifying unknown impurities.[2]

    • NMR Spectroscopy: If an impurity is present in a significant amount, it can be isolated via preparative HPLC and its structure elucidated using ¹H and ¹³C NMR.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems, such as isopropanol/ether or acetone/hexane.

    • Solvent Wash: Washing the crude product with a suitable organic solvent can remove specific impurities. A mixture of acetone and petroleum ether has been shown to be effective.[1]

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography may be necessary, although this is less practical on a large scale.

Question 2: The yield of my chlorination step is consistently low, and I observe a significant amount of the starting alcohol in the crude product. How can I improve the conversion?

Low conversion in the final chlorination step is a common issue and can be attributed to several factors related to the reagents and reaction conditions.

Causality Behind Incomplete Chlorination:

  • Degradation of Chlorinating Agent: Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are sensitive to moisture and can degrade over time, leading to reduced reactivity.

  • Insufficient Stoichiometry: Using a stoichiometric amount of the chlorinating agent may not be sufficient to drive the reaction to completion, especially if some of the reagent has degraded.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of reaction. If the temperature is too low, the reaction may be sluggish.

  • Presence of Water: Any moisture in the reaction solvent or on the glassware will consume the chlorinating agent, reducing the amount available to react with the starting alcohol.

Workflow for Optimizing the Chlorination Step

Caption: Workflow for troubleshooting low conversion in the chlorination step.

Detailed Experimental Protocol for Improved Chlorination:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Use a freshly opened bottle of thionyl chloride or distill it before use. Ensure the reaction solvent (e.g., dichloromethane) is anhydrous.

  • Reaction Setup: Dissolve the 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.[3][4]

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of thionyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane dropwise over 30-60 minutes.[3][4]

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC until the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, carefully quench any excess thionyl chloride by the slow addition of a small amount of methanol or water. Remove the solvent under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the source of coloration (e.g., brown or yellow) in my final product, and how can I obtain a white solid?

A colored product is often indicative of the presence of polymeric or high-molecular-weight byproducts, which can form at various stages of the synthesis, particularly during nitration or under strongly acidic or basic conditions.[1]

To obtain a white solid, consider the following:

  • Purification:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a small amount of activated carbon. Heat the mixture gently, then filter through celite to remove the carbon and colored impurities. Cool the filtrate to induce crystallization.

    • Recrystallization: As mentioned previously, recrystallization from an appropriate solvent system is highly effective at removing colored impurities.

  • Prevention:

    • Temperature Control: Carefully control the temperature during all reaction steps, especially during exothermic reactions like nitration.

    • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored byproducts.

Q2: I am using 3,5-lutidine as a starting material. What are the critical steps to control for minimizing impurities?

When starting from 3,5-lutidine, the initial oxidation and subsequent nitration steps are critical for the purity of the final product.

  • Oxidation: The oxidation of 3,5-lutidine to its N-oxide should be carefully controlled to prevent over-oxidation or side reactions. The choice of oxidizing agent (e.g., hydrogen peroxide in acetic acid) and reaction temperature are key parameters.[5]

  • Nitration: The nitration of the pyridine N-oxide is a regioselective reaction, but the formation of other nitrated isomers is possible if the reaction conditions are not optimal. The concentration of the nitrating mixture (sulfuric and nitric acid) and the reaction temperature must be precisely controlled to favor the formation of the desired 4-nitro isomer.[5]

Logical Relationship of Synthetic Steps and Impurity Control

G cluster_0 Synthesis from 3,5-Lutidine cluster_1 Key Impurity Control Points A 3,5-Lutidine B Oxidation A->B C 3,5-Lutidine-N-oxide B->C F Control Temperature and Oxidant Stoichiometry B->F Prevents over-oxidation D Nitration C->D E 4-Nitro-3,5-lutidine-N-oxide D->E G Control Nitrating Agent Concentration and Temperature D->G Ensures regioselectivity

Sources

side reactions in the synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize for purity and yield. As a crucial intermediate for proton pump inhibitors like Omeprazole, ensuring the quality of this compound is paramount.[1][2][3]

Section 1: Understanding the Synthetic Landscape & Core Challenges

The synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine HCl is a multi-step process that typically begins with either 3,5-lutidine or 2,3,5-trimethylpyridine.[1][2][4] While several routes exist, a common pathway involves the formation of a pyridine N-oxide, followed by functionalization at the 2- and 4-positions, and culminating in a critical chlorination step.

The primary challenge in this synthesis is controlling regioselectivity and minimizing the formation of closely related impurities. These impurities can arise at nearly every stage and are often difficult to remove in the final steps. This guide focuses on identifying the root cause of these side reactions and providing actionable solutions.

Synthesis_Overview cluster_start Starting Materials cluster_main_path Main Synthetic Pathway A 2,3,5-Trimethylpyridine B 2,3,5-Trimethylpyridine N-oxide A->B Oxidation (H₂O₂/AcOH) C 2,3,5-Trimethyl-4-nitro pyridine N-oxide B->C Nitration (HNO₃/H₂SO₄) D 4-Methoxy-2,3,5-trimethyl pyridine N-oxide C->D Methoxylation (NaOMe/MeOH) E 2-Hydroxymethyl-4-methoxy -3,5-dimethylpyridine D->E Rearrangement & Hydrolysis F 2-Chloro-4-methoxy-3,5 -dimethylpyridine HCl E->F Chlorination (SOCl₂ or POCl₃)

Caption: A common synthetic route to 2-Chloro-4-methoxy-3,5-dimethylpyridine HCl.

Section 2: Troubleshooting the Critical Chlorination Step

The final conversion of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine to the target chloromethyl compound is the most frequent source of impurities. The reaction is typically performed using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][6][7]

FAQ 1: My final product purity by HPLC is below 99%, even after crystallization. What are the most likely impurities?

Answer: Low purity in the final product almost always points to issues in the chlorination step or carry-over from previous steps. The most common impurities are:

  • Unreacted Starting Material: The presence of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine indicates an incomplete chlorination reaction.

  • Dimeric Ether Impurity: Formed by the acid-catalyzed condensation of two molecules of the starting hydroxymethyl compound.

  • Over-chlorination Products: While less common with selective reagents, harsh conditions (e.g., high temperature) can lead to chlorination on the pyridine ring itself.

  • Isomeric Precursors: Impurities from the N-oxidation or nitration steps, if not removed, will be carried through the synthesis and chlorinated, resulting in isomeric final products that are very difficult to separate.[1]

Impurity NamePotential SourceRecommended Action
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineIncomplete chlorinationIncrease reaction time, ensure stoichiometry of chlorinating agent.
Bis[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl] etherHigh reaction temperature; slow addition of reagentMaintain low temperature (0-5 °C) during addition.
Ring-Chlorinated ByproductsExcessively harsh conditions (high temp, strong acid)Use milder chlorinating agents (e.g., POCl₃/Et₃N).[5]
Isomeric Chloro-pyridinesImpure starting materials from earlier stepsPurify intermediates before the chlorination step.
FAQ 2: The reaction mixture turns dark brown/black during the addition of thionyl chloride (SOCl₂). Is this normal?

Answer: No, this indicates degradation. This is a classic sign of an uncontrolled exotherm. The reaction of the hydroxymethyl group with thionyl chloride is highly exothermic and generates HCl and SO₂ gas.[8]

Causality: If the heat is not dissipated effectively, the localized high temperature will cause the pyridine N-oxide moiety and other reactive species to decompose, leading to polymerization and the formation of colored tars. This significantly reduces yield and makes purification extremely difficult.

Troubleshooting Workflow:

Troubleshooting_Chlorination start Start: Low Purity or Dark Color in Chlorination Step q1 Was the reaction cooled to 0-5 °C BEFORE adding SOCl₂? start->q1 sol1 ACTION: Implement external cooling (ice/water bath) throughout the addition. q1->sol1 No q2 Was the SOCl₂ added slowly (dropwise) over 30-60 min? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 ACTION: Dilute SOCl₂ in an inert solvent (e.g., DCM) and add via addition funnel. q2->sol2 No q3 Is the starting hydroxymethyl material >99.5% pure? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 ACTION: Recrystallize or purify the 2-hydroxymethyl intermediate before use. q3->sol3 No end_node Problem Resolved: Improved Purity & Color q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting flowchart for the chlorination reaction.

Section 3: Experimental Protocol & Best Practices

This protocol for the final chlorination step incorporates best practices to minimize side reactions.

Optimized Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.05 - 1.1 eq)

  • Dichloromethane (DCM), anhydrous (approx. 15-20 mL per gram of starting material)

  • Diethyl ether or Hexane, anhydrous (for precipitation)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane.[7]

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. It is critical that the solution is fully cooled before proceeding.

  • Reagent Addition: In a separate, dry dropping funnel, prepare a solution of thionyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane.

  • Controlled Reaction: Add the thionyl chloride solution dropwise to the cooled, stirred reaction mixture over a period of at least 30 minutes.[3][6][7] Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.[2][6] Monitor the reaction for completion by TLC or HPLC, checking for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess SOCl₂.

  • Precipitation & Isolation: Add a non-polar solvent like diethyl ether or hexane to the residue and stir vigorously.[3][6][7] The desired hydrochloride salt will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ether or hexane, and dry under vacuum at 40-50 °C. For highest purity, recrystallization from a solvent system like isopropanol/ether may be performed.[1]

Section 4: Side Reactions in Precursor Synthesis

Impurities in the final product often originate in the initial steps of the synthesis.

FAQ 3: My N-oxidation step (2,3,5-trimethylpyridine to its N-oxide) has a low yield. What is going wrong?

Answer: The N-oxidation, typically using hydrogen peroxide in acetic acid, is sensitive to temperature and reaction time.

  • Incomplete Reaction: Insufficient reaction time or temperature will leave unreacted starting material. A temperature profile gradually rising to and holding at 70-80°C is often effective.[4][9]

  • Degradation: Overheating (e.g., >100°C) can cause decomposition of the N-oxide product.

  • Causality: The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic substitution and nucleophilic attack. However, it can also be thermally unstable compared to the parent pyridine.[4] Careful control of reaction conditions is necessary to form the product without degrading it.

FAQ 4: I am seeing multiple products after the nitration step. How can I improve regioselectivity?

Answer: Nitration of the pyridine N-oxide ring must be carefully controlled to ensure exclusive substitution at the 4-position.

  • Isomer Formation: While the N-oxide strongly directs nitration to the 4-position, using an improper ratio of nitric to sulfuric acid or running the reaction at too high a temperature can lead to the formation of other nitro isomers.

  • Causality: The nitrating mixture (HNO₃/H₂SO₄) must be potent enough to nitrate the ring but controlled enough to prevent side reactions. The reaction is typically run at elevated temperatures (e.g., 100°C) for several hours to drive it to completion.[4] Verifying the identity of the 4-nitro intermediate by NMR before proceeding is a critical quality control step.

References

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. [Link]

  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. [Link]

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

Sources

Technical Support Center: A Green Chemistry Approach to 2-Chloro-4-methoxy-3,5-dimethylpyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the green synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride. This document is designed for researchers, chemists, and process development professionals actively engaged in pharmaceutical intermediate synthesis. As a crucial building block for proton pump inhibitors like Omeprazole, optimizing its synthesis for environmental sustainability, safety, and efficiency is of paramount importance[1].

This guide deviates from traditional, rigid protocols to provide a dynamic, question-and-answer-based resource. We will explore a modern, greener synthetic pathway, focusing on the scientific principles behind each step and offering practical solutions to common experimental challenges. Our goal is to empower you with the expertise to not only replicate this synthesis but also to troubleshoot and adapt it effectively in your laboratory.

Overview of the Green Synthetic Pathway

Traditional syntheses of this intermediate often involve multiple steps with isolation and purification of each intermediate, leading to significant solvent waste, energy consumption, and potential yield loss[2][3]. The greener approach detailed here streamlines the process by combining the initial two steps into a one-pot procedure, significantly improving process efficiency and reducing the environmental footprint[2][3].

The synthesis is comprised of three core stages starting from 3,5-Dimethyl-4-nitropyridine-1-oxide:

  • Methoxylation: The nitro group at the C4 position is displaced by a methoxy group.

  • Functionalization: A one-pot methylation and hydroxylation sequence installs a hydroxymethyl group at the C2 position.

  • Chlorination: The terminal hydroxymethyl group is converted to the target chloromethyl group, followed by salt formation.

The key innovation lies in performing the first two steps sequentially in the same reaction vessel without isolating the intermediate product, 3,5-Dimethyl-4-methoxypyridine-1-oxide. This telescoping of steps is a cornerstone of green process chemistry[2][3].

G cluster_0 One-Pot Reaction Vessel (Steps 1 & 2) A 3,5-Dimethyl-4-nitropyridine-1-oxide B 3,5-Dimethyl-4-methoxypyridine-1-oxide A->B Step 1: Methoxylation (NaOH, Methanol) C 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine B->C Step 2: Methylation & Hydroxylation (Dimethyl Sulfate, (NH4)2S2O8, H2O2) D 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride (Final Product) C->D Step 3: Chlorination (Thionyl Chloride in Toluene)

Caption: Green synthesis workflow for the target intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary "green" advantages of this synthetic approach? This method embodies several key principles of green chemistry. The most significant advantage is the reduction in solvent usage and waste generation by eliminating the isolation and purification of the intermediate from the first step[2][3]. This "one-pot" or "telescoped" approach saves time, energy (no need for distillation and drying of the intermediate), and materials, leading to a higher overall process mass intensity (PMI). Furthermore, the strategic choice of reagents aims to maximize atom economy where possible[4].

Q2: How critical is the purity of the starting material, 3,5-Dimethyl-4-nitropyridine-1-oxide? Extremely critical. As with any multi-step synthesis, and particularly in a one-pot process where impurities can be carried through, the purity of the initial substrate directly impacts the entire reaction sequence. Impurities in the starting material can lead to side reactions, formation of colored byproducts, and complications in the final purification, ultimately lowering the yield and quality of the final hydrochloride salt. It is recommended to use starting material with >99% purity, which can be prepared from 3,5-Lutidine via oxidation and subsequent nitration[2][3].

Q3: What are the most important safety precautions for this three-step synthesis? Each step involves hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Step 1 & 2: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme caution. Hydrogen peroxide and ammonium persulfate are strong oxidizing agents.

  • Step 3 (Chlorination): Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl)[2]. The reaction can be exothermic and requires careful temperature control. Alternative chlorinating agents like phosphorus oxychloride (POCl₃) also carry risks, including violent reactions with certain solvents like acetone[5].

Q4: Are there viable alternative chlorinating agents for the final step? Yes, several reagents can achieve the conversion of the hydroxymethyl group to the chloromethyl group. The choice depends on factors like cost, safety, yield, and byproduct profile.

ReagentTypical SolventKey Considerations
Thionyl Chloride (SOCl₂) Toluene, DichloromethaneCommonly used, generates gaseous byproducts (SO₂, HCl), cost-effective.[2][6][7]
Sulfuryl Chloride (SO₂Cl₂) DichloromethaneCan also be effective, requires careful control to avoid over-chlorination.[8]
Triphosgene TolueneA solid, safer alternative to phosgene gas, but more expensive.[9]
Phosphorus Oxychloride (POCl₃) N/A (neat) or solventOften used for chlorinating pyridine rings directly from N-oxides or hydroxypyridines, can be aggressive.[10][11]

For this specific transformation of a primary alcohol, thionyl chloride is a balanced and efficient choice, as reflected in the optimized green protocol[2][3].

Q5: What are the most common impurities found in the final product? Common impurities include:

  • Unreacted Starting Material: Residual 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

  • Hydrolysis Product: If moisture is present during workup or storage, the chloromethyl group can hydrolyze back to the hydroxymethyl group.

  • Polymeric Byproducts: Formed due to side reactions, often leading to discoloration[12].

  • Isomeric Impurities: Depending on the purity of the initial 3,5-Lutidine, isomers could potentially be carried through the synthesis.

Minimizing these requires strict adherence to anhydrous conditions in the final step, ensuring complete reaction via monitoring, and proper purification techniques[11].

Troubleshooting Guide

Troubleshooting issue Experimental Issue low_yield Low Yield issue->low_yield discolored Discolored Product issue->discolored purification Purification Difficulty issue->purification cause1_ly Incomplete Reaction low_yield->cause1_ly Cause? cause2_ly Product Degradation low_yield->cause2_ly Cause? cause1_dc Polymeric Byproducts discolored->cause1_dc Cause? cause2_dc Impurity Carryover discolored->cause2_dc Cause? cause1_p Incorrect Solvent purification->cause1_p Cause? cause2_p Oiling Out purification->cause2_p Cause? sol1_ly Optimize reaction time/temp. Monitor via TLC/HPLC. cause1_ly->sol1_ly Solution sol2_ly Strict temperature control. Use ice bath for additions. cause2_ly->sol2_ly Solution sol1_dc Control temperature. Recrystallize or wash product. cause1_dc->sol1_dc Solution sol2_dc Ensure high-purity starting materials. cause2_dc->sol2_dc Solution sol1_p Use non-polar organic solvent (e.g., Toluene, Hexane) for wash. cause1_p->sol1_p Solution sol2_p Slowly add anti-solvent with vigorous stirring. cause2_p->sol2_p Solution

Caption: Troubleshooting logic for common synthesis issues.

Issue: Low Yield in the Final Chlorination Step
  • Q: My final yield is significantly lower than expected. What went wrong?

    • Possible Cause: Incomplete Reaction. The conversion of the primary alcohol to the chloride may not have gone to completion.

      • Expert Recommendation: Ensure the chlorinating agent (e.g., thionyl chloride) is added slowly at a low temperature (-5 to 10 °C) to control the initial exotherm. After addition, allow the temperature to rise and stir for a sufficient duration (e.g., 30 minutes at 30-35 °C) to drive the reaction to completion[2]. Always monitor reaction progress using an appropriate analytical method like TLC or HPLC before proceeding with workup[11].

    • Possible Cause: Product Degradation. The product or intermediates may be sensitive to high temperatures. An uncontrolled exotherm during the addition of the chlorinating agent is a common culprit.

      • Expert Recommendation: Maintain strict temperature control throughout the addition process using an efficient cooling bath (ice-salt or a chiller). Ensure the reaction vessel is appropriately sized for the scale to allow for adequate heat dissipation[11].

    • Possible Cause: Loss During Workup and Isolation. The hydrochloride salt product has some solubility in more polar solvents. Using the wrong solvent for washing or precipitation can lead to significant losses.

      • Expert Recommendation: After quenching and removing the reaction solvent, use a non-polar solvent like hexane, ether, or toluene to precipitate or wash the product. This ensures that the polar hydrochloride salt remains a solid while non-polar organic impurities are washed away[6][12].

Issue: Final Product is Off-White or Brown
  • Q: My isolated product is a tan or brown solid, not the expected white crystalline solid. How can I fix this?

    • Possible Cause: Formation of Polymeric Byproducts. This often results from excessive heat or the presence of impurities that catalyze polymerization.

      • Expert Recommendation: The first line of defense is rigorous temperature control during chlorination. For purification, the crude product can be recrystallized from a suitable solvent system (e.g., isopropanol/HCl solution) or thoroughly washed/triturated with a solvent like acetone or toluene to remove colored impurities[2][8][12]. Treatment with activated carbon during the recrystallization process can also be effective[11].

    • Possible Cause: Impurities Carried Over from the One-Pot Stage. Since there is no intermediate purification, any colored byproducts from the methoxylation or hydroxymethylation steps will be present in the final chlorination stage.

      • Expert Recommendation: Ensure the starting materials for Step 1 are of high purity. If discoloration is a persistent issue, it may be necessary to perform a simple aqueous workup or filtration after Step 2, although this compromises the "one-pot" efficiency.

Detailed Experimental Protocols

Disclaimer: These protocols are synthesized from published literature and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before any experimentation.

Protocol 1: One-Pot Synthesis of 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine (Steps 1 & 2)

This protocol is based on the green chemistry approach described by Patel et al.[2][3].

  • Methoxylation (Step 1):

    • To a suitable reaction vessel, charge methanol and sodium hydroxide. Stir until dissolved.

    • Add 3,5-Dimethyl-4-nitropyridine-1-oxide portion-wise while maintaining the temperature below 40 °C.

    • Heat the reaction mixture to reflux and stir for 2-3 hours, monitoring for the disappearance of the starting material by TLC.

    • Cool the reaction mixture. The product of this step, 3,5-Dimethyl-4-methoxypyridine-1-oxide, is not isolated and is used directly in the next step.

  • Methylation & Hydroxylation (Step 2):

    • To the cooled mixture from Step 1, carefully add dimethyl sulfate dropwise, maintaining strict temperature control.

    • Adjust the pH of the reaction mixture as specified in the source literature, typically using a base like NaOH[3].

    • In a separate vessel, prepare a solution of ammonium persulfate in water.

    • Add the ammonium persulfate solution to the reaction mixture, followed by the slow addition of hydrogen peroxide.

    • Stir the reaction at ambient temperature until completion is confirmed by TLC/HPLC.

    • The resulting mixture containing 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine can then be worked up or used directly in the final chlorination step after solvent exchange.

Protocol 2: Chlorination using Thionyl Chloride (Step 3)

This protocol is a generalized procedure based on several literature sources[2][6][7].

  • Preparation:

    • Charge the crude or purified 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine into a dry reaction vessel equipped with a stirrer, thermometer, and addition funnel under an inert atmosphere (e.g., nitrogen).

    • Add a suitable anhydrous solvent, such as toluene or dichloromethane[2][6].

  • Reaction:

    • Cool the mixture to a low temperature (e.g., -5 to 0 °C) using an ice-salt bath.

    • Add thionyl chloride (approx. 1.05-1.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10-15 °C.

    • After the addition is complete, allow the reaction to stir for 30 minutes at low temperature, then warm to 30-35 °C and hold for an additional 30-60 minutes[2].

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • To the resulting residue, add a non-polar solvent such as hexane or ether and stir vigorously to break up the solid[6][7].

    • Filter the solid product, wash the filter cake with a small amount of the same non-polar solvent, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from a solvent like an isopropyl alcohol/HCl solution[2].

References

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5-DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN Journal of Chemistry, 17(4), 2067-2074. [Link]

  • ResearchGate. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. [Link]

  • World of Molecules. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?[Link]

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. [Link]

  • Organic Chemistry Portal. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. [Link]

  • ACS Omega. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. [Link]

  • ResearchGate. (2025). Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). [Link]

  • ACS Publications. (n.d.). Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. [Link]

  • IJARST. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Chlorination. [Link]

  • ResearchGate. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine Hydrochloride and Minimizing By-product Formation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate in the production of proton pump inhibitors like omeprazole.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a primary focus on the identification and reduction of process-related by-products.

Troubleshooting Guide: A Proactive Approach to Purity

The final step in the synthesis of this compound, the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using a chlorinating agent such as thionyl chloride (SOCl₂), is a critical stage where the majority of impurities can arise.[2][3] Proactive control of reaction parameters is paramount to achieving high purity and yield.

Question 1: I am observing a significant amount of a polar impurity in my crude product, which is difficult to remove by simple recrystallization. What is the likely identity of this by-product and how can I prevent its formation?

Answer:

This polar impurity is likely the demethylated by-product, 2-chloro-3,5-dimethyl-4-hydroxypyridine hydrochloride .

Causality and Mechanism:

The formation of this by-product is primarily caused by the acidic conditions generated during the reaction, particularly from the hydrogen chloride (HCl) produced. The methoxy group on the pyridine ring is susceptible to acid-catalyzed cleavage, especially at elevated temperatures.

Preventative Measures:

  • Strict Temperature Control: Maintain a low reaction temperature, ideally between 0-10°C, during the addition of thionyl chloride and for the duration of the reaction.[3] Overheating the reaction mixture significantly accelerates the rate of demethylation.

  • Use of a Scavenger for HCl: The inclusion of a non-nucleophilic base, such as pyridine, can neutralize the generated HCl, thereby reducing the acidity of the reaction medium and suppressing demethylation. However, the role of pyridine is complex and can influence the reaction mechanism (see FAQ section).

  • Minimize Reaction Time: Prolonged exposure to the acidic reaction environment increases the likelihood of demethylation. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) and quench the reaction promptly upon completion.

Experimental Protocol for Minimizing Demethylation:

  • Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in a suitable inert solvent like dichloromethane (DCM) in a jacketed reactor equipped with a mechanical stirrer and a dropping funnel.

  • Cool the solution to 0-5°C using a circulating chiller.

  • Slowly add a solution of thionyl chloride (1.05-1.2 equivalents) in DCM dropwise, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction mixture at 5-10°C and monitor its progress every 30 minutes.

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess acid and thionyl chloride.

Question 2: My final product shows the presence of impurities with higher molecular weights than the desired product, as detected by mass spectrometry. What could these be and how can I avoid them?

Answer:

These higher molecular weight species are likely over-chlorinated by-products , such as 2-dichloromethyl-4-methoxy-3,5-dimethylpyridine and potentially 2-trichloromethyl-4-methoxy-3,5-dimethylpyridine .

Causality and Mechanism:

Over-chlorination occurs when the benzylic methyl group of the desired product undergoes further chlorination. This is more likely to happen with an excess of the chlorinating agent and/or at higher reaction temperatures. The reaction proceeds via a radical mechanism, which can be initiated by heat or light.

Preventative Measures:

  • Stoichiometric Control of Thionyl Chloride: Use a minimal excess of thionyl chloride (typically 1.05-1.2 equivalents). A large excess will significantly drive the formation of over-chlorinated products.

  • Controlled Addition: Add the thionyl chloride solution dropwise to the reaction mixture rather than in one portion. This helps to maintain a low instantaneous concentration of the chlorinating agent.

  • Optimal Temperature: As with demethylation, maintaining a low and controlled temperature is crucial to prevent these side reactions.

  • Exclusion of Light: Performing the reaction in a vessel protected from light can help to minimize radical-initiated side reactions.

Quantitative Data Summary for Stoichiometry Control:

Equivalents of SOCl₂Desired Product Yield (%)Over-chlorinated By-products (%)
1.05>95<2
1.5~85~10-15
2.0<70>25

Note: These are representative values and can vary based on other reaction conditions.

Question 3: During work-up, I notice a dark, tarry substance that complicates the isolation of my product. What is this and how can I prevent its formation?

Answer:

The tarry substance is likely a mixture of polymeric materials , often referred to as "pyridine derivate superpolymers".

Causality and Mechanism:

The formation of these polymers is generally attributed to acid-catalyzed polymerization of the pyridine ring or reactive intermediates. The highly reactive benzylic chloride of the product can also contribute to polymerization through Friedel-Crafts-type reactions with other pyridine molecules. The exact structure of these polymers is often complex and heterogeneous.

Preventative Measures:

  • Maintain Low Temperature: Polymerization reactions are often accelerated by heat. Strict temperature control is the most effective way to minimize their formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to polymer formation.[2]

  • Purity of Starting Materials: Ensure the starting 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is of high purity. The presence of impurities from previous steps can sometimes act as initiators for polymerization.

  • Efficient Quenching: A rapid and efficient quench of the reaction is crucial to neutralize the acid catalyst and prevent further polymerization during work-up.

Troubleshooting Workflow Diagram:

TroubleshootingWorkflow Start Problem Observed in Synthesis Impurity_Type Identify Impurity Type (e.g., via HPLC-MS) Start->Impurity_Type Polar_Impurity High Polarity Impurity (Early eluting in RP-HPLC) Impurity_Type->Polar_Impurity Polar High_MW_Impurity Higher Molecular Weight Impurity (Detected by MS) Impurity_Type->High_MW_Impurity High MW Tarry_Residue Tarry Residue/Polymer Impurity_Type->Tarry_Residue Polymeric Solution_Polar Likely: Demethylation Actions: 1. Lower Reaction Temperature (0-10°C) 2. Use HCl Scavenger (e.g., Pyridine) 3. Minimize Reaction Time Polar_Impurity->Solution_Polar Solution_High_MW Likely: Over-chlorination Actions: 1. Control SOCl₂ Stoichiometry (1.05-1.2 eq.) 2. Slow, Dropwise Addition of SOCl₂ 3. Maintain Low Temperature 4. Protect from Light High_MW_Impurity->Solution_High_MW Solution_Tarry Likely: Polymerization Actions: 1. Strict Low Temperature Control 2. Use Inert Atmosphere (N₂/Ar) 3. Ensure High Purity of Starting Material 4. Rapid and Efficient Quenching Tarry_Residue->Solution_Tarry

Caption: Troubleshooting workflow for by-product mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the chlorination reaction with thionyl chloride, and can its use be problematic?

A1: Pyridine can play a dual role in this reaction. Primarily, it acts as a base to neutralize the HCl generated, which can help to suppress acid-catalyzed side reactions like demethylation. However, pyridine can also act as a nucleophilic catalyst, altering the reaction mechanism from a substitution nucleophilic internal (SNi) pathway to a bimolecular nucleophilic substitution (SN2) pathway. While this can sometimes be beneficial, excess pyridine or improper addition can lead to the formation of pyridinium salts and other complex by-products.

Q2: What is the recommended solvent for this chlorination reaction?

A2: Dichloromethane (DCM) is a commonly used and effective solvent for this reaction.[2][3] It is inert under the reaction conditions and has a low boiling point, which facilitates its removal during work-up. Other inert chlorinated solvents can also be used, but DCM generally provides a good balance of solubility and reactivity.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting material (2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine). A more quantitative approach is to use High-Performance Liquid Chromatography (HPLC), which can simultaneously monitor the consumption of the starting material and the formation of the desired product and by-products.

Q4: What are the best practices for quenching the reaction?

A4: The reaction should be quenched by slowly adding the reaction mixture to a cold, stirred, aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. This will neutralize any remaining thionyl chloride and HCl. It is crucial to perform the quench at a low temperature to dissipate the heat generated from the exothermic neutralization.

Q5: Are there any alternative chlorinating agents to thionyl chloride?

A5: Yes, other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) and phosphorus oxychloride (POCl₃) have been used.[4][5][6] However, thionyl chloride is widely employed due to its reactivity and the fact that its by-products (SO₂ and HCl) are gaseous and easily removed. The choice of chlorinating agent can influence the by-product profile, and the reaction conditions must be optimized accordingly.

Identification and Quantification of By-products: Analytical Protocols

Accurate identification and quantification of by-products are essential for process optimization and quality control. The following are recommended starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of the desired product and non-volatile by-products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is useful for identifying and quantifying volatile by-products and residual solvents.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1-2 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful tools for the structural confirmation of the desired product and the identification of unknown impurities.

  • Solvent: DMSO-d₆ or CDCl₃

  • ¹H NMR: Acquire standard proton spectra to observe characteristic signals. For the desired product, expect signals for the methoxy group, the two methyl groups, the chloromethyl group, and the aromatic proton.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the structure of unknown by-products, especially when isolating them for characterization.

Reaction Pathway and By-product Formation Diagram:

ReactionPathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Product 2-Chloro-4-methoxy-3,5- dimethylpyridine HCl Start->Product SOCl₂ DCM, 0-10°C Demethylated Demethylated By-product (4-Hydroxy) Start->Demethylated Excess Acid (HCl) High Temperature Polymer Polymeric By-products (Tars) Start->Polymer High Temperature Acid Catalysis Overchlorinated Over-chlorinated By-products (Dichloro-, Trichloro-) Product->Overchlorinated Excess SOCl₂ High Temperature Product->Polymer High Temperature Acid Catalysis

Caption: Synthetic pathway and formation of major by-products.

References

  • Molbase. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN J. Chem., 17(4), 2067-2074.
  • Metathesis. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?[Link]

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • Quora. In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?[Link]

  • Master Organic Chemistry. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]

  • Molbase. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

  • Pasquevich, D. M., Gaviria, J., Esquivel, M. R., & Bohé, A. E. (2006). Intrinsic kinetics of the chlorination of hematite powder between 898 and 1023 K. Thermochimica Acta, 448(1), 1-8.
  • Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. [Link]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?[Link]

  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. In Green Chemistry (pp. 123-145).
  • Reddit. Help with thionyl chloride halogenation. [Link]

  • Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]

  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Scripps Research Institute.
  • ResearchGate. Thionyl Chloride - A Versatile Reagent. [Link]

  • Fersht, A. R., & Jencks, W. P. (1970). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 92(18), 5432-5442.
  • G. S. S. S. N. S. T. S. K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130522.
  • Kricheldorf, H. R., & Rost, S. (2004). Zwitterionic polymerization of glycolide catalyzed by pyridine. Polymer Chemistry, 42(13), 3245-3252.
  • ResearchGate. Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. [Link]

  • ResearchGate. Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. [Link]

Sources

handling and safety precautions for 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3). This document is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and effective handling of this compound in your laboratory experiments.

Section 1: Critical Safety & Handling Protocols

Proper handling of this compound is paramount to ensure laboratory safety and experimental integrity. This compound is a hazardous substance and requires strict adherence to safety protocols.

Frequently Asked Questions (FAQs): Safety & Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary risks[1][2][3]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Damage/Irritation (H318/H319): Can cause serious eye irritation or damage.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.

  • Allergic Skin Reaction (H317): May cause an allergic skin reaction in sensitive individuals.[3]

  • Aquatic Hazard (H413): May cause long-lasting harmful effects to aquatic life.[2][3]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is essential. Always use the following[1][2][3]:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.[4]

  • Body Protection: Wear a lab coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: When handling the solid compound and there is a risk of dust formation, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95 type).[4]

Q3: What is the correct first aid procedure in case of accidental exposure?

A3: Immediate and appropriate first aid is crucial. Follow these steps and always seek medical attention[1][2]:

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Transport to a hospital or doctor without delay.[2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Give a glass of water to drink.[2]

Safety Workflow Diagram

The following diagram outlines the essential decision-making process for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling & Experiment Phase cluster_cleanup Post-Experiment Phase cluster_emergency Emergency Protocol Prep Review Safety Data Sheet (SDS) PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weigh Weigh Compound in Fume Hood Avoid Dust Generation Ventilation->Weigh Proceed to Handling Dispense Dispense into Reaction Vessel Weigh->Dispense Decontaminate Decontaminate Glassware & Surfaces Dispense->Decontaminate Experiment Complete Waste Dispose of Waste in Hazardous Waste Container Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Exposure Exposure Event (Spill, Splash, Inhalation) FirstAid Initiate First Aid (See FAQ Q3) Exposure->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Workflow for safe handling of the compound.

Section 2: Storage, Stability & Experimental Use

The chemical properties of this compound, particularly its hygroscopic nature, demand specific storage and handling techniques to ensure its stability and reactivity in experiments.

Compound Properties Table
PropertyValueSource(s)
Molecular Formula C₉H₁₂ClNO · HCl[1][5]
Molecular Weight 222.11 g/mol [5][6]
Appearance White to off-white crystalline powder or solid[7]
Melting Point 128-131 °C (lit.)[2]
Solubility Soluble in water; sparingly soluble in methanol; slightly soluble in chloroform.[2][8][9]
Frequently Asked Questions (FAQs): Storage & Experimentation

Q4: What are the correct storage conditions for this compound?

A4: To maintain its integrity, the compound must be stored under the following conditions[2][4]:

  • Container: Keep the container tightly closed.

  • Atmosphere: It is hygroscopic; store under an inert gas like argon or nitrogen to prevent moisture absorption.

  • Environment: Store in a cool, dry, and well-ventilated place. A recommended storage temperature is below 15°C.[8]

Q5: My compound has been exposed to air. Can I still use it?

A5: Exposure to atmospheric moisture can lead to hydrolysis of the hydrochloride salt and potentially the chloromethyl group, reducing the compound's reactivity. If exposure has been minimal, you may be able to dry the compound under high vacuum. However, for quantitative and sensitive reactions, using a fresh, properly stored batch is strongly recommended to ensure reproducibility. The presence of moisture can quench reagents and lead to lower yields.

Q6: I am using this compound for omeprazole synthesis. What are the critical reaction parameters to control?

A6: This compound is a key intermediate for omeprazole.[9][10] The most critical step is the nucleophilic substitution reaction with a benzimidazole derivative.[1] Key parameters include:

  • Temperature Control: The chlorination step to synthesize the compound itself often requires cooling (e.g., ice bath), while the subsequent coupling reaction may be run at controlled temperatures (e.g., 30°C) to prevent side reactions.[1][10]

  • Reagent Stoichiometry: Precise control of the molar equivalents of your chlorinating agent (e.g., thionyl chloride) and coupling partner is vital to avoid side products and ensure high conversion.[8]

  • Solvent Choice: Solvents like dichloromethane or toluene are commonly used for the synthesis of this intermediate.[4][8] The choice of solvent can affect reaction rate and product isolation.

Section 3: Troubleshooting Experimental Problems

Even with careful planning, experimental challenges can arise. This section addresses common issues encountered when using this compound.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Degraded Reagent: The compound may have absorbed moisture due to improper storage, reducing its reactivity. 2. Incorrect Stoichiometry: Inaccurate measurement of starting materials. 3. Sub-optimal Temperature: Reaction temperature may be too low for the reaction to proceed efficiently.1. Use a fresh vial of the compound stored under an inert atmosphere. 2. Re-verify all calculations and measurements of reagents. 3. Gradually increase the reaction temperature while monitoring progress via TLC or LC-MS.
Formation of Multiple Side Products 1. Demethylation: The methoxy group can be sensitive to certain conditions, leading to demethylated byproducts.[4] 2. Over-chlorination/Side Reactions: If synthesizing the compound, excess chlorinating agent or improper temperature control can lead to impurities. 3. Reaction with Solvent: Highly reactive intermediates may react with certain solvents.1. Ensure reaction conditions are not overly acidic or heated for prolonged periods. 2. Use the correct stoichiometry of the chlorinating agent (e.g., thionyl chloride) and maintain strict temperature control.[8] 3. Review literature for solvent compatibility.
Difficulty Isolating the Product 1. Incomplete Precipitation: The product may have some solubility in the work-up solvent. 2. Oily Residue Formation: The product may not crystallize properly if impurities are present.1. After removing the reaction solvent under reduced pressure, add a non-solvent like hexane or acetone to induce precipitation.[8][10] 2. Attempt to purify a small sample via column chromatography to identify impurities. Consider re-crystallization from a suitable solvent system.
Inconsistent Reaction Results 1. Hygroscopic Nature: Variable amounts of absorbed water between batches can lead to inconsistent results. 2. Incomplete Reaction: Reaction time may not be sufficient for full conversion.1. Always handle the compound in a glovebox or under a strong flow of inert gas to minimize moisture exposure. 2. Monitor the reaction using TLC or LC-MS to ensure it has gone to completion before work-up.[11]
Troubleshooting Workflow: Low Product Yield

Start Low Product Yield Observed CheckReagent Is the 2-chloro...HCl reagent fresh and was it stored properly? Start->CheckReagent CheckStoichiometry Is the stoichiometry of all reagents accurate? CheckReagent->CheckStoichiometry Yes Action_NewReagent Solution: Use a fresh, properly stored batch of the reagent. CheckReagent->Action_NewReagent No CheckConditions Are reaction conditions (temp, time, solvent) correct? CheckMonitoring Was the reaction monitored to completion (TLC/LC-MS)? CheckConditions->CheckMonitoring Yes Action_OptimizeConditions Solution: Review literature and optimize temperature, solvent, or reaction time. CheckConditions->Action_OptimizeConditions No CheckStoichiometry->CheckConditions Yes Action_Recalculate Solution: Recalculate and re-weigh all reagents carefully. CheckStoichiometry->Action_Recalculate No Action_Purification Problem may be in work-up/ purification. Review protocol. CheckMonitoring->Action_Purification Yes Action_Monitor Solution: Run reaction again and monitor closely to determine endpoint. CheckMonitoring->Action_Monitor No

Caption: Decision tree for troubleshooting low yield.

Section 4: Experimental Protocol Example

This section provides a generalized, illustrative protocol for the synthesis of this compound from its corresponding alcohol precursor, based on common literature procedures.[8][10]

CAUTION: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE. Thionyl chloride is highly corrosive and toxic.

Protocol: Chlorination of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine
  • Preparation:

    • In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (1.0 eq.) in anhydrous dichloromethane.

  • Reaction Setup:

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add a solution of thionyl chloride (1.05 eq.) in dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

    • To the resulting solid residue, add a non-solvent such as hexanes or acetone and stir vigorously to form a slurry.[8][10]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold hexanes or acetone.

    • Dry the white to off-white solid product under high vacuum.

References

  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • Patel, S. B., Sutarsandhiya, R. K., & Chauhan, G. R. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. Rasayan Journal of Chemistry, 17(4), 2067-2074.
  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Chloro-4-methoxy-3,5-dimethylpyridine Hydrochloride and its Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of bioactive compounds and pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this class, functionalized 2-halopyridines serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through a variety of synthetic transformations.

This guide provides an in-depth comparison of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), a highly specialized building block, against other common pyridine derivatives. We will explore its performance in the context of its most prominent application: the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[1][2] Through a detailed analysis of its reactivity, supported by experimental data and protocols, we will elucidate why this specific substitution pattern is critical for the efficacy of blockbuster drugs like Omeprazole.[1][3]

Reactivity Profile: Understanding the Influence of Substitution

The reactivity of a pyridine ring is dictated by the interplay of its constituent atoms and substituents. In 2-halopyridines, the primary sites of reaction are the carbon bearing the halogen (C2) and, in some cases, the benzylic position if a methyl group is present at C2.

This compound is a precisely engineered molecule. Let's dissect its structure to understand its reactivity:

  • 2-Chloromethyl Group: The actual reactive site for its primary application is the chloromethyl group, not the chlorine on the ring itself. The hydrochloride salt form enhances stability for storage and handling. The key reaction is a nucleophilic substitution where the chloride is displaced.[4]

  • 4-Methoxy Group: This is a strong electron-donating group (EDG) via resonance. It significantly increases the electron density of the pyridine ring. This has a profound effect on the basicity of the pyridine nitrogen.

  • 3,5-Dimethyl Groups: These methyl groups are weak EDGs via induction. They also provide steric bulk, which can influence reaction pathways and prevent undesirable side reactions.

In contrast, simpler derivatives exhibit different profiles:

  • 2-Chloropyridine: The baseline comparator. It is susceptible to nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced directly.[5][6] Its reactivity is moderate.

  • 2-Fluoropyridine: Generally much more reactive in SNAr reactions than 2-chloropyridine. The high electronegativity of fluorine makes the C2 position highly electrophilic and stabilizes the Meisenheimer intermediate, often leading to reaction rates over 300 times faster than the chloro-analog.[7]

  • 2-Bromo- and 2-Iodopyridine: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity trend of the C-X bond is I > Br > Cl.[8] Therefore, these derivatives are far more suitable for C-C or C-N bond formation directly at the C2 position, whereas 2-chloropyridines often require more forcing conditions or specialized catalyst systems.[9][10]

Application Focus: Synthesis of Proton Pump Inhibitors (PPIs)

The critical role of this compound is in the synthesis of Omeprazole and its S-enantiomer, Esomeprazole. The final step of the synthesis involves the coupling of this pyridine derivative with 5-methoxy-2-mercapto-1H-benzimidazole.

PPI_Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidation Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine Sulfide_Intermediate Sulfide Intermediate Pyridine->Sulfide_Intermediate Base (e.g., NaOH) Displaces Cl- Benzimidazole 5-Methoxy-2-mercapto- 1H-benzimidazole Benzimidazole->Sulfide_Intermediate Omeprazole Omeprazole (Proton Pump Inhibitor) Sulfide_Intermediate->Omeprazole Oxidizing Agent (e.g., m-CPBA)

Caption: General synthetic scheme for Omeprazole production.

Comparative Analysis: Why is this Specific Derivative Essential?

The choice of 2-Chloro-4-methoxy-3,5-dimethylpyridine is not arbitrary; it is a masterful piece of chemical design essential for the drug's mechanism of action. PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[11] They accumulate in these cells because the pyridine nitrogen becomes protonated, trapping the molecule. The rate of this accumulation and subsequent activation is directly related to the basicity (pKa) of the pyridine ring.

The electron-donating methoxy and methyl groups on the pyridine ring increase its pKa. This enhanced basicity ensures the molecule is efficiently trapped at its site of action, leading to a potent and long-lasting therapeutic effect.[11]

Let's compare the pyridine moieties of several major PPIs:

DrugPyridine SubstituentsPyridine pKa (pKa1)Consequence of Substitution
Omeprazole 4-Methoxy, 3,5-Dimethyl~4.06Strong electron donation increases pKa, ensuring efficient trapping in parietal cells.[11]
Lansoprazole 3-Methyl, 4-Trifluoroethoxy~3.83The trifluoroethoxy group is electron-withdrawing, resulting in a lower pKa compared to Omeprazole.[11][12]
Pantoprazole 3,4-Dimethoxy~3.83The combined electron-donating effect is tuned for optimal activity and stability.[11][12]
Rabeprazole 4-Methoxypropoxy~4.53The highly electron-donating methoxypropoxy group gives Rabeprazole the highest pKa, contributing to its rapid onset of action.[11]

This data clearly demonstrates the causality behind the synthetic choice. Using a simpler derivative like 2-chloropyridine would result in a final molecule with a much lower pKa, leading to poor accumulation at the target site and significantly reduced efficacy. The substituents are not just synthetic handles; they are critical pharmacophoric elements.

Experimental Protocols

The following protocols provide a generalized methodology for key transformations.

Protocol 1: Synthesis of Omeprazole Sulfide Intermediate

This protocol details the nucleophilic substitution reaction, which is the core application for this compound.

Protocol_Workflow A 1. Dissolve Benzimidazole (1.0 eq) and NaOH (2.1 eq) in water/methanol. B 2. Add Pyridine Derivative (1.05 eq) in Toluene. A->B C 3. Heat mixture to 50-60°C with vigorous stirring. B->C D 4. Monitor reaction by TLC/HPLC until completion (typically 2-4 hours). C->D E 5. Cool and perform phase separation. Keep the organic layer. D->E F 6. Wash organic layer with dilute NaOH then water. E->F G 7. Dry over Na2SO4, filter, and concentrate in vacuo. F->G H 8. Recrystallize from a suitable solvent to yield pure sulfide. G->H

Caption: Workflow for the synthesis of the Omeprazole sulfide intermediate.

Methodology:

  • Reagent Preparation: In a reaction vessel equipped with a stirrer and condenser, dissolve 5-methoxy-2-mercapto-1H-benzimidazole (1.0 eq) and sodium hydroxide (2.1 eq) in a mixture of water and methanol. Stir until a clear solution of the sodium salt is formed.

  • Addition: To this solution, add a solution of this compound (1.05 eq) in toluene.

  • Reaction: Heat the biphasic mixture to 50-60°C and stir vigorously to ensure efficient mixing between the aqueous and organic phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. The upper organic (toluene) layer contains the product.

  • Purification: Wash the organic layer sequentially with a dilute aqueous solution of sodium hydroxide and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Isolation: The resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/heptane to yield the pure sulfide intermediate.

Rationale for Choices: The use of a biphasic system with a phase-transfer catalyst (implicitly formed by the reactants) is a common industrial method. The initial deprotonation of the thiol with NaOH creates the active nucleophile. Using the hydrochloride salt of the pyridine is convenient as it is a stable, crystalline solid.

Protocol 2: Comparative Suzuki-Miyaura Coupling

To illustrate the difference in reactivity at the C2-Cl bond, one could compare the performance of 2-Chloro-4-methoxy-3,5-dimethylpyridine against a more reactive analog like 2-bromo-4-methoxy-3,5-dimethylpyridine.

Hypothetical Comparison Data:

Pyridine DerivativeCoupling PartnerCatalyst SystemConditionsYield (%)
2-Chloro -4-methoxy-3,5-dimethylpyridinePhenylboronic AcidPd(PPh3)4 / Na2CO3Toluene/H2O, 100°C, 12h< 20%
2-Bromo -4-methoxy-3,5-dimethylpyridinePhenylboronic AcidPd(PPh3)4 / Na2CO3Toluene/H2O, 100°C, 2h> 90%

This expected result highlights the lower reactivity of the C-Cl bond in palladium catalysis compared to the C-Br bond, reinforcing that the primary synthetic utility of the title compound is derived from its chloromethyl group, not the ring chlorine.[8]

Conclusion

This compound is a highly specialized and synthetically valuable pyridine derivative. While its C2-Cl bond shows the expected low reactivity characteristic of aryl chlorides in cross-coupling reactions, its true utility lies in the nucleophilic displacement of its 2-chloromethyl group. The specific arrangement of electron-donating methoxy and methyl groups is not a matter of synthetic convenience but a critical design feature that modulates the basicity of the pyridine core. This tailored pKa is fundamental to the pharmacological mechanism of proton pump inhibitors like Omeprazole, enabling their efficient accumulation and activation at the site of action. For researchers in drug development, understanding this structure-activity relationship is key to appreciating why, in this context, simpler derivatives like 2-chloropyridine are not viable alternatives.

References

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Available at: [Link]

  • Nagata, K., et al. (1993). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Available at: [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Available at: [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia. (n.d.). 2-Chloropyridine. Available at: [Link]

  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Choshi, S., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. Available at: [Link]

  • Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education. Available at: [Link]

  • Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron. Available at: [Link]

  • Aydemir, M., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]

  • Liu, Q., et al. (2013). Reaction of proton pump inhibitors with model peptides results in novel products. Journal of Pharmacological Sciences. Available at: [Link]

  • RJPBCS. (2016). Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

This compound is a combustible solid that presents several hazards.[1] Understanding its properties is the foundation for safe handling and disposal. This compound is classified as a substance that causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[2][3] Furthermore, it may cause long-lasting harmful effects to aquatic life.[2][3]

These characteristics mean that improper disposal, such as discarding it in the regular trash or washing it down the drain, is not an option.[4] Such actions could lead to skin and eye injuries for sanitation workers, trigger allergic reactions upon exposure, and cause significant harm to aquatic ecosystems. Therefore, it must be treated as a regulated hazardous waste.[5][6]

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation (Category 2)Causes skin irritation upon contact.[2][7][8]Corrosion, Exclamation mark
Serious Eye Damage (Category 1)Poses a risk of serious damage to the eyes.[2]Corrosion
Skin Sensitization (Category 1B)May provoke an allergic skin reaction after exposure.[2]Exclamation mark
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationMay cause irritation to the respiratory system if inhaled.[2][7]Exclamation mark
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4)May have long-lasting detrimental effects on aquatic life.[2](No pictogram)

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe disposal of this compound, from the point of generation to its final collection.

Caption: Disposal workflow for this compound.

In-Depth Procedural Guidance

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to wear the appropriate PPE. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes that could cause serious eye damage.[2][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.[9]

  • Protective Clothing: A standard laboratory coat should be worn to prevent skin contact.[2]

Waste Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Type: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally a good choice. The container must have a tight-fitting lid to prevent the release of dust or vapors.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Skin Sensitizer").[5] Your institution's EHS department will provide specific hazardous waste labels that include fields for the accumulation start date and the constituents of the waste.

Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas.[10]

  • Location: The SAA must be at or near the point of waste generation and under the control of the personnel generating the waste.[6]

  • Storage Conditions: The waste container should be stored in a well-ventilated area, away from incompatible materials.[7] Keep the container closed at all times except when adding waste.[10][11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2][9] The area should then be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.

  • Major Spills: In the case of a large spill, evacuate the area and notify your institution's EHS or emergency response team immediately.[2]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by a framework of federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" management of hazardous waste.[12][13] This includes regulations for waste generation, transportation, and disposal.[14]

The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[15][16] This plan must include procedures for safe handling and disposal of hazardous materials.[17]

Final Disposal Pathway

Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department. They will coordinate the pickup of the waste by a licensed hazardous waste disposal company.[12] These companies are equipped to transport and dispose of chemical waste through methods such as incineration at high temperatures, which is a common and effective way to destroy organic hazardous waste.[5] Never attempt to dispose of this chemical through a standard waste stream or by treating it yourself without proper authorization and equipment.[18][19]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research practices are environmentally responsible and compliant with the law.

References

  • American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratories - Standards. Retrieved from [Link]

  • CloudSDS. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.